molecular formula C24H27O4P B8003446 4-hexylphenyl diphenyl phosphate CAS No. 69682-29-7

4-hexylphenyl diphenyl phosphate

Cat. No.: B8003446
CAS No.: 69682-29-7
M. Wt: 410.4 g/mol
InChI Key: SHEFBWFSFKJWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hexylphenyl diphenyl phosphate is a useful research compound. Its molecular formula is C24H27O4P and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-hexylphenyl diphenyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hexylphenyl diphenyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hexylphenyl) diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEFBWFSFKJWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074075
Record name Diphenyl p-hexylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64532-96-3, 69682-29-7
Record name 4-Hexylphenyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64532-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, 4-hexylphenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, hexylphenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069682297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl p-hexylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hexylphenyl Diphenyl Phosphate (CAS 64532-96-3): Technical Profile for Toxicology & Material Safety

[1]

Executive Summary & Strategic Relevance

4-Hexylphenyl diphenyl phosphate (CAS 64532-96-3) is a specialized organophosphate ester (OPE) utilized primarily as a flame retardant and plasticizer in engineered polymers (PVC, Polyurethane).[1]

For the drug development and medical device sectors, this compound is not a therapeutic target but a Critical Process Impurity and Leachable/Extractable (L&E) concern. With the phase-out of brominated flame retardants (PBDEs), organophosphates have become ubiquitous in the supply chain.[2]

Why this matters to Drug Development:

  • Leachables Risk: It migrates from single-use bioprocessing bags, tubing, and medical packaging into drug formulations, potentially compromising biologic stability.[1]

  • Toxicology Screening: It is an analogue of Triphenyl Phosphate (TPHP), a known endocrine disruptor. Safety assessments for medical devices (ISO 10993) require rigorous quantification of such esters.

  • Metabolic Fate: In vivo, it metabolizes to Diphenyl Phosphate (DPHP) , a bioactive toxicant linked to mitochondrial dysfunction and cardiotoxicity.

Physicochemical Properties[3][4][5][6][7][8]

The lipophilicity of 4-hexylphenyl diphenyl phosphate drives its high membrane permeability and bioaccumulation potential.

Table 1: Core Physicochemical Data

PropertyValue / DescriptionSignificance in Protocol Design
Molecular Formula

Basis for Mass Spec identification.[1]
Molecular Weight 410.44 g/mol Monoisotopic mass for LC-MS targeting.[1]
Physical State Viscous Liquid (at 20°C)Difficult to handle; requires volumetric dilution in solvent.
Predicted LogP ~7.6High Lipophilicity. Requires non-polar solvents (Hexane, Toluene) for extraction.
Solubility Water: <0.1 mg/L; Soluble in MeOH, ACN, TolueneIncompatible with aqueous buffers; requires organic quench.
Boiling Point >400°C (Predicted)Low volatility; amenable to GC-MS but requires high-temp columns.[1]

Synthesis & Manufacturing Causality

Understanding the synthesis is crucial for identifying impurity profiles (e.g., residual phenol or chlorophosphates) during quality control.

Validated Synthetic Route: The Phosphorochloridate Method

The most robust synthesis avoids the random transesterification of triphenyl phosphate, which yields complex mixtures. Instead, a stepwise nucleophilic substitution is employed.

Protocol Logic:

  • Step 1: Reaction of Phosphorus Oxychloride (

    
    ) with Phenol to form Diphenyl Chlorophosphate.[1] This controls the stoichiometry to ensure two phenyl rings are attached.
    
  • Step 2: Reaction of the intermediate with 4-Hexylphenol.[1] The hexyl chain provides steric bulk and plasticizing properties.

DOT Diagram 1: Synthesis Workflow

SynthesisPOCl3POCl3(Phosphorus Oxychloride)InterIntermediate:Diphenyl ChlorophosphatePOCl3->Inter-2 HClPhenolPhenol(2 Equivalents)Phenol->InterProduct4-HexylphenylDiphenyl PhosphateInter->Product+ Catalyst- HClHexylPhenol4-Hexylphenol(1 Equivalent)HexylPhenol->ProductCatalystCatalyst:MgCl2 or Et3NCatalyst->ProductPurificationPurification:Vacuum DistillationProduct->Purification

Caption: Stepwise synthesis ensuring structural specificity. The intermediate Diphenyl Chlorophosphate is the critical quality control checkpoint.

Analytical Characterization & Detection

For researchers detecting this compound in biological matrices or plastic extracts, specificity is paramount due to the presence of structural isomers.

LC-MS/MS Method (Preferred for Biologicals)[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 60% B to 100% B over 8 minutes. (High organic hold required to elute lipophilic parent).

  • Ionization: ESI Positive mode (

    
    , m/z 411.2).
    
  • Transitions (MRM):

    • 411.2

      
       251.0 (Diphenyl phosphate fragment) - Quantifier
      
    • 411.2

      
       77.0 (Phenyl cation) - Qualifier[1]
      
GC-MS Method (Preferred for Material Extracts)[1]
  • Injector: 280°C, Splitless.

  • Column: 5% Phenyl Methyl Siloxane (DB-5ms).[1]

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    300°C (hold 5 min).
  • Note: Derivatization is not required, but system carryover is common due to the "sticky" nature of the phosphate ester.

Toxicology & Metabolic Fate (The Drug Development Angle)

This section addresses the safety profile required for Investigational New Drug (IND) applications if this compound is identified as a leachable.

Metabolic Activation

Like its analogue TPHP, 4-hexylphenyl diphenyl phosphate is not the terminal toxicant.[1] It undergoes hydrolysis by hepatic carboxylesterases (CES1) to form Diphenyl Phosphate (DPHP) .

  • Mechanism: The phosphate ester bond is cleaved.[1][3]

  • Bioactivity: DPHP is water-soluble, systemic, and has been linked to cardiac developmental toxicity in zebrafish models (edema, heart looping defects).

Adverse Outcome Pathway (AOP)

The toxicity profile is driven by the "Organophosphate Ester" class effect.

DOT Diagram 2: Metabolic & Toxicological Pathway [1]

AOPExposureExposure Source:Medical Plastic / DustParentParent Compound:4-Hexylphenyl Diphenyl PhosphateExposure->ParentLiverHepatic Metabolism(Carboxylesterases)Parent->LiverDPHPMetabolite:Diphenyl Phosphate (DPHP)Liver->DPHPHydrolysisHexylPhenolMetabolite:4-HexylphenolLiver->HexylPhenolTargetTarget:Mitochondrial RespirationDPHP->TargetInhibitionOutcomeAdverse Outcome:Cardiotoxicity / Endocrine DisruptionTarget->Outcome

Caption: The Adverse Outcome Pathway highlights DPHP as the bioactive driver of toxicity, necessitating metabolite monitoring in safety studies.[1]

Experimental Protocol: In Vitro Hydrolysis Assay

To verify metabolic stability in a drug discovery setting:

  • System: Human Liver Microsomes (HLM) or Recombinant CES1.[1]

  • Substrate: 1 µM 4-hexylphenyl diphenyl phosphate.

  • Incubation: 37°C in Tris-HCl buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (precipitates proteins).[1]

  • Readout: Monitor disappearance of Parent (m/z 411) and appearance of DPHP (m/z 249 in Negative Mode).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112292, 4-hexylphenyl diphenyl phosphate.[1] Retrieved from [Link]

  • Mitchell, C. A., et al. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development.[1][4] Environmental Science & Technology.[1][5] (Demonstrates DPHP toxicity mechanism). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Organophosphate Flame Retardants.[1][6] (Regulatory context for substitution).[1] Retrieved from [Link]

  • Ballesteros-Gómez, A., et al. (2015). Analysis of phthalate esters and organophosphate flame retardants in indoor dust.[1] (Analytical methodology basis). Retrieved from [Link]

Novel alkylphenyl diphenyl phosphate flame retardants

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Novel Alkylphenyl Diphenyl Phosphate Flame Retardants

Abstract

As global regulations increasingly restrict the use of halogenated flame retardants due to environmental and health concerns, the demand for effective and safer alternatives has surged.[1][2][3] Organophosphate flame retardants (OPFRs) have emerged as a prominent replacement, with novel alkylphenyl diphenyl phosphates representing a significant advancement in this class.[4] These compounds offer a unique balance of flame retardancy, plasticization, and compatibility with a wide range of polymer systems. This guide provides a comprehensive technical overview of novel alkylphenyl diphenyl phosphates, detailing their mechanism of action, synthesis protocols, performance characterization, and toxicological profile. It is intended for researchers, material scientists, and product development professionals seeking to leverage these advanced additives to enhance fire safety in modern materials.

Introduction: The Shift to Halogen-Free Fire Safety

For decades, organohalogen compounds, particularly polybrominated diphenyl ethers (PBDEs), were the industry standard for imparting fire resistance to polymeric materials.[2][5] However, their environmental persistence, bioaccumulation, and association with adverse health effects have led to widespread regulatory bans and phase-outs.[1][5] This paradigm shift has catalyzed intensive research into halogen-free alternatives, with organophosphorus compounds emerging as a leading technology.[2][6]

Among these, alkylphenyl diphenyl phosphates—such as isopropylphenyl diphenyl phosphate and tert-butylphenyl diphenyl phosphate—are gaining traction.[7] These "novel" variants are distinguished by the strategic incorporation of alkyl groups onto the phenyl rings. This molecular modification allows for the fine-tuning of critical properties, including thermal stability, volatility, and miscibility with host polymers, overcoming some limitations of traditional OPFRs like triphenyl phosphate (TPP).[7]

Core Principles: The Dual Mechanism of Phosphorus Flame Retardancy

The efficacy of alkylphenyl diphenyl phosphates stems from their ability to interrupt the combustion cycle in both the condensed (solid) phase and the gas phase. This dual-action mechanism is a hallmark of phosphorus-based flame retardants and is critical to their performance.[4][6]

  • Condensed-Phase Action: Upon heating, the phosphate esters decompose to form phosphoric acid and polyphosphoric acid derivatives.[4][8][9] These acidic species act as catalysts, promoting the dehydration of the polymer matrix.[6][8] This process encourages cross-linking and the formation of a stable, insulating layer of carbonaceous char on the material's surface.[10][11][12] This char layer serves two purposes: it acts as a physical barrier, shielding the underlying polymer from heat and oxygen, and it reduces the release of flammable volatile compounds that would otherwise fuel the fire.[4][13]

  • Gas-Phase Action: Simultaneously, the thermal degradation of the OPFR releases volatile, phosphorus-containing radical species (e.g., PO•, HPO₂) into the gas phase (the flame).[4][7] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[8][10] By quenching these key radicals, the flame chemistry is interrupted, leading to a reduction in flame temperature and eventual extinguishment.[6][8]

The interplay between these two phases is a key determinant of a flame retardant's overall efficiency.

G cluster_0 Combustion Cycle cluster_1 FR Intervention Polymer Polymer Matrix Volatiles Flammable Volatiles Polymer->Volatiles Char Insulating Char Layer Polymer->Char Heat Heat Input Heat->Polymer Pyrolysis FR Alkylphenyl Diphenyl Phosphate (FR) Heat->FR Flame Flame (Radical Chain Reaction) H•, OH• Volatiles->Flame Fuel Flame->Heat Heat Feedback Condensed_Action Condensed Phase: Phosphoric Acids FR->Condensed_Action Decomposition Gas_Action Gas Phase: PO• Radicals FR->Gas_Action Decomposition Condensed_Action->Polymer Catalyzes Dehydration & Cross-linking Gas_Action->Flame Quenches H•, OH• Radicals Char->Heat Blocks Heat Feedback Char->Volatiles Traps Volatiles

Caption: Dual-action mechanism of phosphate flame retardants.

Synthesis and Molecular Design

The synthesis of alkylphenyl diphenyl phosphates is typically achieved through a well-established esterification reaction. The causality behind this choice is the high reactivity of phosphorus oxychloride or its derivatives with phenols, allowing for efficient and scalable production.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup & Purification Alkylphenol Alkylphenol (e.g., Isopropylphenol) Reaction Phosphorylation Reaction Vessel Alkylphenol->Reaction DPCP Diphenyl Chlorophosphate (DPCP) DPCP->Reaction Solvent Solvent (e.g., Toluene, THF) Solvent->Reaction Base Base / Acid Scavenger (e.g., Triethylamine, NaH) Base->Reaction Washing Washing (Remove Salts) Reaction->Washing Drying Drying (Remove Water) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation / Chromatography (Optional) Evaporation->Purification Product Final Product: Alkylphenyl Diphenyl Phosphate Purification->Product

Caption: General synthesis workflow for alkylphenyl diphenyl phosphates.
Experimental Protocol 1: Generalized Synthesis of Isopropylphenyl Diphenyl Phosphate

This protocol describes a representative lab-scale synthesis. The choice of a non-protic solvent like THF prevents unwanted side reactions, while the use of a base is critical to neutralize the HCl byproduct, which would otherwise create an equilibrium and hinder product formation.

  • Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser under an inert argon atmosphere.

  • Charge Reactants: Dissolve alkylated phenol (e.g., 4-isopropylphenol) (1.0 eq) and an acid scavenger such as triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Addition of Phosphorylating Agent: Add diphenyl chlorophosphate (1.0 eq), dissolved in the same solvent, dropwise to the stirred solution at 0-5 °C to control the initial exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.

    • Wash the filtrate sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally with brine to remove any remaining impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the product further by vacuum distillation or column chromatography to achieve high purity.

Performance Characterization in Polymer Systems

To validate the efficacy of a novel flame retardant, it must be compounded into a target polymer and subjected to a battery of standardized tests.

Key Analytical Techniques
TechniquePrincipleKey Insights Provided
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature in a controlled atmosphere.Provides data on thermal stability, onset of degradation, and char yield. A higher char yield is indicative of strong condensed-phase action.[14]
Limiting Oxygen Index (LOI) Determines the minimum percentage of oxygen in an O₂/N₂ mixture required to sustain combustion of a sample.A quantitative measure of flammability. Higher LOI values indicate better flame retardancy.[15]
UL-94 Vertical Burn Test A standardized test where a vertical specimen is subjected to a flame ignition source for a set time.Provides a classification (V-0, V-1, V-2, or No Rating) based on afterflame time, afterglow time, and dripping behavior. V-0 is the highest rating for plastics.[15]
Cone Calorimetry Measures heat release rate, smoke production, and other combustion parameters when a sample is exposed to a controlled radiant heat source.Offers comprehensive, real-world fire scenario data, including Peak Heat Release Rate (pHRR) and Total Heat Release (THR). Lower values are desirable.[13]
Experimental Protocol 2: UL-94 Vertical Burn Test

This protocol is a self-validating system for assessing fire performance according to the UL-94 standard. Each step is designed to ensure reproducibility and a clear, classifiable outcome.

  • Sample Preparation: Prepare test specimens by melt-compounding the polymer with the desired weight percentage (e.g., 5-15 wt%) of the alkylphenyl diphenyl phosphate flame retardant. Injection mold the compound into standard bars (typically 125 mm x 13 mm x 3.2 mm). Condition the bars for at least 48 hours at 23 °C and 50% relative humidity.

  • Apparatus Setup: Place a single specimen vertically in a clamp within a draft-free test chamber. Place a layer of dry absorbent surgical cotton 300 mm below the specimen.

  • First Flame Application: Apply a calibrated blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds.

  • First Observation: Remove the flame and record the afterflame time (t1).

  • Second Flame Application: Immediately after the flame ceases, re-apply the burner flame for another 10 seconds.

  • Second Observation: Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Data Interpretation: Record whether any flaming drips ignited the cotton below. Test a set of five specimens and classify according to the UL-94 criteria. For a V-0 rating, no single burn time can exceed 10 seconds, the total burn time for 5 samples cannot exceed 50 seconds, and no drips can ignite the cotton.

Illustrative Performance Data

The following table summarizes typical results for a polycarbonate/ABS (PC/ABS) blend, a common application for these flame retardants.[12]

FormulationLOI (%)UL-94 Rating (3.2 mm)Peak Heat Release Rate (kW/m²)
Pure PC/ABS23.5No Rating~650
PC/ABS + 12% TPP29.0V-1~420
PC/ABS + 12% Isopropylphenyl Diphenyl Phosphate35.0V-0~310

These data illustrate the superior performance of the alkylated variant, which achieves a higher LOI, a top UL-94 rating, and a significant reduction in heat release rate compared to the non-alkylated TPP.

Analytical Methods for Detection and Quantification

With the increasing use of OPFRs, robust analytical methods are required for quality control, environmental monitoring, and regulatory compliance.[16][17] Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for this purpose.[18]

G Sample Sample Collection (Polymer, Dust, Water) Extraction Extraction - Ultrasonic Extraction (solids) - Solid-Phase Extraction (liquids) Sample->Extraction Solvent Addition Cleanup Extract Cleanup (e.g., Silica Gel Column) Extraction->Cleanup Crude Extract Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Cleaned Extract Analysis Instrumental Analysis GC-MS or LC-MS/MS Concentration->Analysis Final Sample Quant Data Processing Quantification & Identification Analysis->Quant

Caption: Workflow for the analysis of OPFRs in various matrices.

The choice of extraction method is critical and depends on the sample matrix.[19] For solid samples like polymers or dust, ultrasonic or microwave-assisted extraction is effective.[16] For aqueous samples, solid-phase extraction (SPE) is the preferred method for concentrating the analytes.[16][17]

Toxicological and Environmental Considerations

A key driver for developing novel OPFRs is the desire for a more favorable environmental and health profile compared to their halogenated predecessors. However, OPFRs are not without concerns. As they are typically used as additive flame retardants (not chemically bonded to the polymer), they can leach from products into the environment over time.[18][20]

  • Environmental Fate: Studies have detected various OPFRs, including alkylated versions like 2-ethylhexyl diphenyl phosphate (EHDPP), in environmental media such as water, soil, and dust.[3][21] While many OPFRs are less persistent than PBDEs, their continuous release can lead to pseudo-persistence in the environment.[22]

  • Health Effects: There is growing evidence associating some OPFRs with potential adverse health outcomes, including endocrine disruption, neurotoxicity, and reproductive toxicity.[5][20][23] For example, TPP has been identified as a potential endocrine disruptor.[24] Research into the specific toxicology of novel alkylphenyl diphenyl phosphates is ongoing, but it is a critical area of evaluation for any new commercial flame retardant.[21] The development of bio-based and oligomeric flame retardants, which have lower migration potential, is a promising future direction to mitigate these risks.[2][25]

Conclusion and Future Outlook

represent a significant and commercially important class of halogen-free fire safety solutions. Their dual-action mechanism, combined with the ability to tune physical properties through molecular design, makes them highly effective and versatile additives for a range of polymers. They offer clear performance advantages over traditional OPFRs in many applications.

However, the field must continue to advance with a strong emphasis on safety and sustainability. Future research will focus on:

  • Structure-Toxicity Relationships: A deeper understanding of how modifications to the alkyl group affect toxicological endpoints to guide the design of inherently safer molecules.

  • Bio-Based Feedstocks: Synthesizing these phosphates from renewable, bio-based sources to improve their lifecycle sustainability.[2][25]

  • Polymeric/Reactive FRs: Developing oligomeric or reactive versions of these flame retardants that can be permanently bound into the polymer backbone, eliminating concerns about leaching and environmental exposure.

By integrating performance, safety, and sustainability, the next generation of phosphorus flame retardants can meet the demanding fire safety standards of modern society without compromising environmental or human health.

References

  • The development and application of contemporary phosphorus flame retardants: a review. (2025, April 3).
  • Schartel, B. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC. National Center for Biotechnology Information. [Link]

  • The mechanism of action of phosphate ester flame retardants - Baozhuan New Material. (2025, June 13). Baozhuan New Material. [Link]

  • Phosphates in Flame Retardant Systems: Mechanisms and Benefits - Decachem. (2026, February 13). Decachem. [Link]

  • Howell, B. A. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]

  • O'Meachair, M. (2025, August 10). Mechanisms of action of phosphorus based flame retardants in acrylic polymers. Society of Chemical Industry. [Link]

  • Hinterreiter, A., et al. (2019, April 23). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. ACS Applied Polymer Materials. [Link]

  • Howell, B. A. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

  • Oluseyi, T., et al. (2022, January 17). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Semantic Scholar. [Link]

  • Mark, L. (2022, July 15). An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research. [Link]

  • Howell, B. A. (2024, November 1). Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC. National Center for Biotechnology Information. [Link]

  • Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. (2024, October 30). MDPI. [Link]

  • THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. (n.d.). Digital Commons@Kennesaw State. [Link]

  • Teo, T. L., et al. (2025, August 6). Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Global Trends and Hotspots in Research on the Health Risks of Organophosphate Flame Retardants: A Bibliometric and Visual Analysis. (2024, May 27). MDPI. [Link]

  • Zhao, Y., et al. (2024, January 8). Bringing the emerging organophosphate flame retardants (eOPFRs) into view: A hidden ecological and human health threat. PubMed. [Link]

  • Weil, E. D. (n.d.). (PDF) Flame Retardants, Phosphorus. ResearchGate. [Link]

  • Lahe, O., et al. (2023, December 1). Highly efficient multifunctional mono-component flame retardants comprising of sulfenamide and phosphate moieties for polypropylene. ScienceDirect. [Link]

  • [Research progress on pollution status and toxic effects of organophosphorus flame retardants 2-ethylhexyl diphenyl phosphate]. (2024, March 20). PubMed. [Link]

  • Triphenyl phosphate (TPP) - Biomonitoring California. (n.d.). Biomonitoring California. [Link]

  • Current status of flame retardants: environmental pollution and health risks. (2025, March 5). Environmental Science and Ecotechnology. [Link]

  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement - 26 June 2023. (2023, June 26). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Flame Retardants. (n.d.). Collaborative for Health & Environment. [Link]

  • Yang, R., et al. (2012, August 20). Design, synthesis, and application of novel flame retardants derived from biomass. BioResources. [Link]

  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024, November 21). MDPI. [Link]

  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC. (2024, November 21). National Center for Biotechnology Information. [Link]

Sources

Physical Properties & Biocompatibility Profile of Long-Chain Alkyl Aryl Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Toxicologists, and Material Qualification Engineers Focus: Physicochemical characterization, leaching kinetics, and metabolic fate in the context of pharmaceutical manufacturing and medical device compatibility.

Executive Summary: The Intersection of Materials and Medicine

Long-chain alkyl aryl phosphates (AAP)—exemplified by 2-ethylhexyl diphenyl phosphate and isodecyl diphenyl phosphate —occupy a critical niche in the pharmaceutical supply chain. While rarely used as Active Pharmaceutical Ingredients (APIs), they are ubiquitous as functional plasticizers in medical-grade polyvinyl chloride (PVC), tubing, blood bags, and Single-Use Systems (SUS) for biologics manufacturing.

For the drug development professional, understanding the physical properties of AAPs is not about synthesis; it is about risk mitigation . The physicochemical profile of these molecules dictates their migration potential (leaching) into drug products, their interaction with lipid-based formulations, and their subsequent metabolic hydrolysis in vivo. This guide synthesizes the rheological, thermodynamic, and solubility data required to model these interactions accurately.

Molecular Architecture & Synthesis Logic

The "Alkyl Aryl" designation implies a hybrid structure designed to balance two opposing forces:

  • Aryl Groups (Phenyl): Provide thermal stability, flame retardancy, and hydrolytic resistance.

  • Long-Chain Alkyl Groups (C8–C10): Provide flexibility (plasticization), low-temperature performance, and hydrophobicity.

Synthesis Pathway

The synthesis typically involves the controlled phosphorylation of phenol and long-chain alcohols (e.g., 2-ethylhexanol). The reaction is driven by nucleophilic substitution on phosphoryl chloride (


).

Synthesispathway POCl3 Phosphoryl Chloride (POCl3) Inter1 Phosphorodichloridate Intermediate POCl3->Inter1 + Phenol (-HCl) Phenol Phenol (Aryl Source) Phenol->Inter1 Alcohol Long-Chain Alcohol (e.g., 2-Ethylhexanol) Product Alkyl Diphenyl Phosphate (Target Plasticizer) Alcohol->Product Inter1->Product + Alcohol (Catalyst: MgCl2/TiCl4) Byproduct HCl Gas (Scrubbed) Inter1->Byproduct

Figure 1: Stepwise synthesis of alkyl diphenyl phosphates. The ratio of aryl to alkyl reagents determines the final viscosity and plasticizing efficiency.

Physicochemical Profile

The following data aggregates commercially relevant specifications for the two most common pharmaceutical-grade AAPs.

Table 1: Comparative Physical Properties
Property2-Ethylhexyl Diphenyl PhosphateIsodecyl Diphenyl PhosphateRelevance to Pharma
CAS Number 1241-94-729761-21-5Regulatory filing (DMF/IND)
Molecular Weight 362.40 g/mol 390.45 g/mol Permeation modeling
Physical State Clear, oily liquidClear, viscous liquidVisual inspection of extracts
Density (25°C) 1.080 – 1.090 g/cm³1.070 – 1.080 g/cm³Process engineering
Viscosity (25°C) 16.4 cP (mPa·s)22 – 30 cP (mPa·s)Flow rates in tubing extrusion
Boiling Point 375°C (atm) / 220°C (4 mmHg)>245°C (decomposes)Autoclave stability
Flash Point 224°C (Open Cup)>200°CSafety in hot-melt extrusion
Pour Point -54°C<-50°CCold-chain storage resilience
LogP (Oct/Water) 5.735.44 – 6.11Critical: Lipophilicity/Leaching
Water Solubility < 2 mg/L< 0.1 mg/LAqueous extraction efficiency

Expert Insight: The high LogP (>5) indicates these compounds are extremely lipophilic. In drug development, this signals a high risk of migration into lipid-based formulations (e.g., propofol, liposomes) or surfactant-containing biologics (Polysorbate 80). They will not leach significantly into saline or pure water buffers.

Hydrolytic Stability & Metabolic Fate

For toxicologists, the physical property of "hydrolytic stability" translates directly to bioavailability and toxicity. AAPs are relatively stable at neutral pH (shelf-life) but susceptible to enzymatic hydrolysis in vivo.

Mechanism of Degradation

Unlike simple alkyl phosphates, the aryl-phosphate bond is more resistant to spontaneous hydrolysis but susceptible to specific esterases.

  • Phase I: Rapid cleavage of the alkyl chain (if linear) or oxidative dealkylation.

  • Phase II: Hydrolysis of phenyl groups by phosphodiesterases.

Hydrolysis Parent Parent Triester (2-Ethylhexyl Diphenyl Phosphate) Metab1 Diester Intermediate (Diphenyl Phosphate) Parent->Metab1 Dealkylation (Fast) Metab2 Monoester (Monophenyl Phosphate) Metab1->Metab2 Hydrolysis (Slow) End Inorganic Phosphate + Phenols (Excreted) Metab2->End Phosphatase Action Enzyme Liver Esterases / Phosphatases Enzyme->Parent

Figure 2: Metabolic hydrolysis pathway. The formation of diphenyl phosphate (DPHP) is often used as a biomarker for exposure.

Analytical Characterization Workflow

Validating the presence of AAPs in a drug product (Extractables & Leachables study) requires a protocol that overcomes their high boiling points and lipophilicity.

Protocol: Trace Analysis via GC-MS

Objective: Quantify AAP leachables at ppb levels in a protein solution.

  • Liquid-Liquid Extraction (LLE):

    • Solvent: Dichloromethane or Hexane (Matches the LogP ~5.7 of the analyte).

    • Rationale: AAPs partition poorly into polar solvents; non-polar extraction is mandatory.

  • Derivatization (Optional but Recommended):

    • While AAPs are volatile enough for GC, peak tailing can occur due to the phosphate group.

    • Method: No derivatization usually needed for triesters; required if hydrolysis products (diesters) are being targeted (methylation via diazomethane).

  • Gas Chromatography Parameters:

    • Column: 5% Phenyl Polysiloxane (e.g., DB-5ms).

    • Injector Temp: 280°C (Must be high due to 375°C boiling point).

    • Carrier Gas: Helium @ 1.2 mL/min.

  • Detection: Mass Spectrometry (EI Mode).

    • Target Ions (m/z): 362 (Molecular ion for 2-ethylhexyl), 251 (Diphenyl phosphate fragment).

Risk Assessment for Drug Development

When selecting materials containing long-chain alkyl aryl phosphates, consider the "Like Dissolves Like" principle.

  • High Risk Scenarios:

    • Fat emulsions (TPN, Propofol).

    • Oncology drugs with polysorbate/ethanol cosolvents (Taxanes).

    • Blood products (Lipid membranes in RBCs can act as sinks for AAPs).

  • Low Risk Scenarios:

    • Lyophilized powders (Solid state).

    • Saline/Dextrose IV solutions (High polarity barrier).

Safety Thresholds: Toxicology data suggests low acute toxicity (LD50 > 20g/kg in rats), but chronic exposure concerns focus on potential endocrine disruption or organ accumulation due to the slow clearance of the aryl moieties.

References
  • PubChem. (2025).[1] 2-Ethylhexyl diphenyl phosphate | C20H27O4P.[2] National Library of Medicine. [Link]

  • UK Environment Agency. (2009). Environmental risk evaluation report: 2-Ethylhexyl diphenyl phosphate. [Link]

  • National Toxicology Program. (1992). Isodecyl diphenyl phosphate Chemical Properties. National Institutes of Health. [Link]

  • Ataman Kimya. (2023). 2-Ethylhexyl Diphenyl Phosphate Technical Overview. [Link]

Sources

An In-depth Technical Guide to 4-hexylphenyl diphenyl phosphate: Structure, Properties, and Inferred Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-hexylphenyl diphenyl phosphate, a member of the broader class of organophosphate esters (OPEs). Due to a lack of specific experimental data for this particular molecule in publicly available literature, this document establishes a foundational understanding based on its verified chemical structure from PubChem and supplements this with field-proven insights and data from structurally related OPEs. This approach allows for a scientifically grounded exploration of its potential properties, synthesis, applications, and toxicological profile.

Introduction to 4-hexylphenyl diphenyl phosphate and the Organophosphate Ester Class

Organophosphate esters (OPEs) are a diverse group of chemical compounds widely used as flame retardants, plasticizers, lubricants, and antifoaming agents.[1] Their prevalence has increased significantly following the phase-out of polybrominated diphenyl ethers (PBDEs) due to environmental and health concerns.[2][3] OPEs are generally incorporated into materials as additives rather than being chemically bound, which can lead to their leaching into the environment.[2]

4-hexylphenyl diphenyl phosphate belongs to the aryl-OPE subclass, characterized by aromatic groups attached to the central phosphate moiety. The introduction of an alkyl chain, in this case, a hexyl group, on one of the phenyl rings, suggests a modification intended to influence its physicochemical properties, such as lipophilicity and, consequently, its interaction with biological systems and its performance in various material applications.

Chemical Structure and Physicochemical Properties

The definitive chemical structure of 4-hexylphenyl diphenyl phosphate is available through its PubChem entry, with CID 112292.[4]

Structural Details

The molecule consists of a central phosphate group double-bonded to one oxygen atom and single-bonded to three phenoxy groups. One of these phenyl rings is substituted at the para position with a hexyl group.

DOT Diagram of 4-hexylphenyl diphenyl phosphate Structure

G P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O P->O4 C1 C O2->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C O3->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7 C13 C O4->C13 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 C17 C C16->C17 C19 CH2 C16->C19 C18 C C17->C18 C18->C13 C20 CH2 C19->C20 C21 CH2 C20->C21 C22 CH2 C21->C22 C23 CH2 C22->C23 C24 CH3 C23->C24

Caption: Chemical structure of 4-hexylphenyl diphenyl phosphate.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-hexylphenyl diphenyl phosphate, as obtained from its PubChem entry.[4]

PropertyValueSource
Molecular Formula C24H27O4PPubChem CID: 112292[4]
Molecular Weight 410.44 g/mol PubChem CID: 112292[4]
Monoisotopic Mass 410.1647 DaPubChem CID: 112292[4]
CAS Number 64532-96-3BLD Pharm[5]
InChI InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3PubChem CID: 112292[4]
InChIKey SHEFBWFSFKJWBK-UHFFFAOYSA-NPubChem CID: 112292[4]
SMILES CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3PubChem CID: 112292[4]
Predicted XlogP 7.6PubChem CID: 112292[4]

Inferred Synthesis and Purification Protocols

Proposed Synthesis Workflow

A plausible synthetic route would involve a two-step process:

  • Formation of Diphenyl Chlorophosphate: This intermediate can be synthesized by reacting phosphorus oxychloride with two equivalents of phenol.

  • Reaction with 4-Hexylphenol: The resulting diphenyl chlorophosphate is then reacted with 4-hexylphenol to yield the final product, 4-hexylphenyl diphenyl phosphate.

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

DOT Diagram of a Plausible Synthesis Workflow

G cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Final Product Phosphorus Oxychloride Phosphorus Oxychloride Step 1: Formation of Diphenyl Chlorophosphate Step 1: Formation of Diphenyl Chlorophosphate Phosphorus Oxychloride->Step 1: Formation of Diphenyl Chlorophosphate Phenol Phenol Phenol->Step 1: Formation of Diphenyl Chlorophosphate 4-Hexylphenol 4-Hexylphenol Step 2: Reaction with 4-Hexylphenol Step 2: Reaction with 4-Hexylphenol 4-Hexylphenol->Step 2: Reaction with 4-Hexylphenol Diphenyl Chlorophosphate (Intermediate) Diphenyl Chlorophosphate (Intermediate) Step 1: Formation of Diphenyl Chlorophosphate->Diphenyl Chlorophosphate (Intermediate) 4-hexylphenyl diphenyl phosphate 4-hexylphenyl diphenyl phosphate Step 2: Reaction with 4-Hexylphenol->4-hexylphenyl diphenyl phosphate Diphenyl Chlorophosphate (Intermediate)->Step 2: Reaction with 4-Hexylphenol

Caption: A proposed two-step synthesis of 4-hexylphenyl diphenyl phosphate.

Purification and Characterization

Purification of the crude product would likely involve standard techniques such as:

  • Washing: To remove any remaining acid and base.

  • Solvent Evaporation: To remove the reaction solvent.

  • Chromatography: Column chromatography would be an effective method for isolating the final product from any unreacted starting materials or byproducts.

Characterization of the purified 4-hexylphenyl diphenyl phosphate would be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Applications Based on Structural Analogs

Based on the known applications of other OPEs, 4-hexylphenyl diphenyl phosphate is likely to be investigated for its utility as a:

  • Flame Retardant: The presence of the phosphate group imparts flame retardant properties. The aromatic rings can contribute to char formation, which acts as a barrier to combustion.[3]

  • Plasticizer: The bulky and somewhat flexible structure, particularly with the hexyl chain, suggests it could be an effective plasticizer, increasing the flexibility and durability of polymers.[7] The hexyl group, in particular, would be expected to enhance its compatibility with various polymer matrices.

Inferred Toxicological Profile and Biological Interactions

The toxicological profile of 4-hexylphenyl diphenyl phosphate has not been specifically determined. However, the toxicity of OPEs as a class has been a subject of extensive research.

General Toxicity of Organophosphate Esters

OPEs are known to have a range of biological effects, and their toxicity can vary significantly based on their specific chemical structure.[8] Studies on various OPEs have indicated potential for:

  • Endocrine Disruption: Some OPEs have been shown to interfere with hormone systems.[9]

  • Neurotoxicity: Certain OPEs can have adverse effects on the nervous system.[10]

  • Developmental and Reproductive Toxicity: Animal studies have suggested that some OPEs can impact development and reproduction.[1]

  • Hepatotoxicity: Some OPEs have been shown to induce oxidative stress and other toxic effects in liver cells.[7][11]

Predicted Bioaccumulation and Metabolism

The high predicted XlogP of 7.6 for 4-hexylphenyl diphenyl phosphate suggests a high degree of lipophilicity.[4] This indicates a potential for bioaccumulation in fatty tissues.

Metabolism of aryl-OPEs typically involves hydrolysis of the phosphate ester bonds, often mediated by cytochrome P450 enzymes, leading to the formation of diphenyl phosphate and the corresponding substituted phenol (in this case, 4-hexylphenol).[12]

DOT Diagram of Inferred Metabolic Pathway

G 4-hexylphenyl diphenyl phosphate 4-hexylphenyl diphenyl phosphate Hydrolysis (e.g., via Cytochrome P450) Hydrolysis (e.g., via Cytochrome P450) 4-hexylphenyl diphenyl phosphate->Hydrolysis (e.g., via Cytochrome P450) Diphenyl phosphate Diphenyl phosphate Hydrolysis (e.g., via Cytochrome P450)->Diphenyl phosphate 4-Hexylphenol 4-Hexylphenol Hydrolysis (e.g., via Cytochrome P450)->4-Hexylphenol

Caption: A plausible metabolic pathway for 4-hexylphenyl diphenyl phosphate.

Conclusion and Future Directions

4-hexylphenyl diphenyl phosphate is a structurally defined organophosphate ester with a high potential for use as a flame retardant and plasticizer. While specific experimental data for this compound remains elusive, a robust framework for understanding its likely properties and behaviors can be constructed by drawing upon the extensive knowledge base of the broader OPE class.

Future research should focus on the experimental validation of the inferred properties presented in this guide. Key areas for investigation include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthesis protocol and full analytical characterization.

  • Performance Evaluation: Testing its efficacy as a flame retardant and plasticizer in various polymer systems.

  • Toxicological and Environmental Fate Studies: In-depth in vitro and in vivo studies to determine its specific toxicological profile, biodegradability, and potential for environmental accumulation.

Such research is crucial for a comprehensive risk-benefit analysis and to ensure the safe and effective application of this and other novel OPEs in industrial and consumer products.

References

  • Synthesis of diaryl phosphates using phytic acid as a phosphorus source. (2026, January 31). Beilstein Journal of Organic Chemistry.

  • Stapleton, H. M., & van den Eede, N. (2019). Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health?. Current Environmental Health Reports.

  • An Overview: Organophosphate Flame Retardants in the Atmosphere. (2022, July 15). Aerosol and Air Quality Research.

  • PubChem. (n.d.). 4-hexylphenyl diphenyl phosphate. PubChemLite.

  • Li, J., et al. (2024, September 19). Structure-Dependent Distribution, Metabolism, and Toxicity Effects of Alkyl Organophosphate Esters in Lettuce (Lactuca sativa L.). Environmental Science & Technology.

  • Wang, Q., et al. (2023, January 1). Aryl-, halogenated- and alkyl- organophosphate esters induced oxidative stress, endoplasmic reticulum stress and NLRP3 inflammasome activation in HepG2 cells. Environment International.

  • Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. (2024, June 15). Toxicological Sciences.

  • Synthesis of aryl phosphates based on pyrimidine and triazine scaffolds. (2010, January 15). European Journal of Medicinal Chemistry.

  • A comprehensive and quantitative comparison of organophosphate esters: Characteristics, applications, environmental occurrence, toxicity, and health risks. (2024, September 28). Critical Reviews in Environmental Science and Technology.

  • Elucidating the toxicity mechanisms of organophosphate esters by adverse outcome pathway network. (2023, October 21). Archives of Toxicology.

  • BLD Pharm. (n.d.). 4-Hexylphenyl diphenyl phosphate.

  • Organophosphate Esters: Are These Flame Retardants and Plasticizers Affecting Children's Health?. (2019, December 15). The National Research Centre for the Working Environment.

  • New Insights into the Visual Toxicity of Organophosphate Esters: An Integrated Quantitative Adverse Outcome Pathway and Cross-chemical Extrapolation. (2024, December 4). Environmental Science & Technology.

  • Synthesis and Structure of Aryl Phosphorus Compounds. (2025, August 10). ResearchGate.

  • Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes. (2022, November 7). Organic Letters.

  • Industrial Flame Retardant Solutions: The Role of Organophosphate Esters. (2026, February 14). Ningbo Inno Pharmchem Co., Ltd.

  • Process to prepare alkyl phenyl phosphates. (2010, January 6). European Patent Office.

  • PubChem. (n.d.). [4-[1-(4-Diphenoxyphosphoryloxyphenyl)cyclohexyl]phenyl] diphenyl phosphate.

  • Vermont Department of Health. (n.d.). Ethylhexyl diphenyl phosphate (EHDPP) (CAS 1241-94-7).

  • GOV.UK. (n.d.). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3).

  • Exposome-Explorer. (n.d.). Diphenyl phosphate (DPP) (Compound).

  • ECHA. (n.d.). [No public or meaningful name is available] - Registration Dossier.

  • PubChem. (n.d.). (4-Diphenoxyphosphoryloxyphenyl) diphenyl phosphate.

  • Sheet1. (n.d.). [Spreadsheet of Aryl Phosphate Esters].

  • ECHA. (2025, November 15). Reaction mass of 3-methylphenyl diphenyl... - Substance Information.

Sources

Emerging Organophosphate Ester Contaminants in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regrettable Substitution" Paradigm

The phase-out of polybrominated diphenyl ethers (PBDEs) under the Stockholm Convention precipitated a global surge in the production of organophosphate esters (OPEs). marketed as safer alternatives for flame retardancy and plasticizing. However, recent surveillance data reveals that OPEs have not only achieved ubiquity in environmental matrices but are also evolving.

We are currently witnessing a "second wave" of contamination: Secondary OPEs (SOPEs) . These are not intentionally produced but are formed via the atmospheric oxidation of organophosphite antioxidants (OPAs) used in polymer stabilization. This guide provides a high-level technical synthesis of the physicochemical behavior, analytical challenges, and toxicological mechanisms of these emerging contaminants, tailored for the drug development and environmental safety community.

Chemical Landscape & Physicochemical Properties

OPEs are triesters of phosphoric acid, categorized broadly into three classes based on their side chains: Chlorinated (alkyl) , Non-chlorinated alkyl , and Aryl . Their environmental fate is dictated heavily by their hydrophobicity (


) and water solubility.
Table 1: Physicochemical Profile of Key Emerging OPEs
CompoundAbbr.TypeLog KowWater Sol. (mg/L)PersistenceKey Application
Tris(2-chloroethyl) phosphate TCEPChlorinated1.447,000HighRigid PU Foam, Coatings
Tris(1-chloro-2-propyl) phosphate TCPPChlorinated2.591,200HighFlexible PU Foam (Furniture)
Tris(1,3-dichloro-2-propyl) phosphate TDCIPPChlorinated3.657Very HighAutomotive Fabrics
Triphenyl phosphate TPhPAryl4.591.9ModeratePVC Plasticizer, Hydraulic Fluid
Tris(2-ethylhexyl) phosphate TEHPAlkyl9.49<0.1HighPVC, Cold-resistant rubber
Tris(2,4-di-tert-butylphenyl) phosphate AO168=OSecondary>10InsolubleHighOxidation product of antioxidant Irgafos 168

Environmental Fate & Transport

The transport of OPEs is complex due to their semi-volatile nature. Unlike PBDEs, which are lipophilic and bind to solids, lighter OPEs (TCEP, TCPP) are sufficiently water-soluble to undergo long-range transport via oceanic currents, while heavier Aryl-OPEs partition strongly to sediment and dust.

Diagram 1: The OPA-to-OPE Transformation Pathway

This diagram illustrates the novel "indirect" source of OPEs, where antioxidants (OPAs) degrade into OPEs during atmospheric transport.[1]

EnvironmentalFate cluster_direct Legacy Pathway Source Industrial Source (Polymer Additives) OPA Organophosphite Antioxidants (OPAs) (e.g., Irgafos 168) Source->OPA Emission DirectOPE Primary OPEs (TCEP, TPhP) Source->DirectOPE Atmos Atmospheric Oxidation (O3, OH•) OPA->Atmos Volatilization SOPE Secondary OPEs (e.g., AO168=O) Atmos->SOPE Transformation Deposition Wet/Dry Deposition SOPE->Deposition Transport Sink Soil & Sediment Sink Deposition->Sink Accumulation DirectOPE->Deposition

Caption: Transformation of Organophosphite Antioxidants (OPAs) into Secondary OPEs (SOPEs) via atmospheric oxidation, representing a hidden reservoir of contamination.

Analytical Methodologies: The "Ghost Peak" Challenge

Expert Insight: As an application scientist, the single greatest hurdle in OPE analysis is background contamination . Because OPEs are used in laboratory plastics, piping, and even HPLC PEEK tubing, "ghost peaks" can lead to false positives or elevated baselines.

Critical Protocol: Background Contamination Control
  • Glassware: Bake all glassware at 450°C for 4 hours. Avoid aluminum foil (often coated with plasticizers).

  • Solvents: Use only LC-MS grade solvents; pre-screen batches.

  • Instrument Modification: Install a Contaminant Trap Column (e.g., C18 delay column) between the LC pump and the injector. This delays the system's background OPEs relative to the sample analytes, separating the "ghost" peak from the "true" peak.

Recommended Workflow (Water/Sediment)
  • Spiking: Add isotopically labeled surrogates (e.g.,

    
    -TPhP, 
    
    
    
    -TnBP) prior to extraction to correct for matrix effects.
  • Extraction:

    • Water:[2][3][4][5][6][7][8][9][10][11] Solid Phase Extraction (SPE) using polymeric divinylbenzene cartridges (e.g., Oasis HLB) is superior to C18 for polar OPEs like TCEP.

    • Sediment/Biota: Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE) with Acetonitrile/DCM (1:1).

  • Clean-up:

    • Use Florisil or Aminopropyl (

      
      )  cartridges to remove lipids and interfering polar compounds.
      
    • Note: Avoid Alumina if analyzing acid-labile OPEs.

  • Detection: LC-MS/MS (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Diagram 2: High-Fidelity Analytical Workflow

Visualizing the separation of background noise from analyte signal.

AnalyticalWorkflow cluster_LC LC-MS/MS Configuration Sample Sample Matrix (Water/Tissue) IS Add Internal Std (d-OPEs) Sample->IS Extract Extraction (SPE / QuEChERS) IS->Extract Cleanup Clean-up (Florisil/G-CB) Extract->Cleanup Injector Sample Injector Cleanup->Injector Pump LC Pump Trap Trap Column (Retains System OPEs) Pump->Trap Trap->Injector Column Analytical Column (C18) Injector->Column MS MS/MS Detection (MRM Mode) Column->MS

Caption: Optimized LC-MS/MS workflow featuring a Trap Column to chromatographically resolve system background contamination from sample analytes.

Toxicology & Drug Development Relevance

For drug development professionals, OPEs represent a significant confounding variable in preclinical assays and a potential source of off-target toxicity. Unlike organophosphate pesticides which acutely inhibit Acetylcholinesterase (AChE), OPE flame retardants exhibit non-cholinergic neurotoxicity .[12]

Mechanisms of Action[13]
  • Nuclear Receptor Disruption: TPhP and TDCIPP are potent ligands for:

    • Peroxisome Proliferator-Activated Receptor gamma (PPAR

      
      ): Disrupts lipid metabolism and adipogenesis.
      
    • Estrogen Receptor (ER) & Androgen Receptor (AR): Acts as endocrine disruptors.[10][12]

    • Pregnane X Receptor (PXR): Upregulates CYP enzymes, potentially altering the pharmacokinetics of co-administered drugs.

  • Neurodevelopmental Toxicity: Disruption of GABAergic and Glutamatergic signaling pathways, leading to behavioral deficits (anxiety, locomotion) in zebrafish and rodent models.

Diagram 3: Adverse Outcome Pathway (AOP)

Mapping the molecular initiating event to the adverse outcome.

AOP MIE Molecular Initiating Event Binding to Nuclear Receptors (PPARg, ER, PXR) KE1 Key Event 1 Altered Gene Expression (Lipid metabolism / Neurogenesis) MIE->KE1 KE2 Key Event 2 Oxidative Stress & Mitochondrial Dysfunction KE1->KE2 KE3 Key Event 3 Neurite Outgrowth Impairment & Synaptic Deficits KE2->KE3 AO Adverse Outcome Neurodevelopmental Disorders & Metabolic Syndrome KE3->AO

Caption: Adverse Outcome Pathway (AOP) for OPEs, linking nuclear receptor binding to neurodevelopmental and metabolic toxicity.

Remediation: Advanced Oxidation Processes (AOPs)

Conventional wastewater treatment (activated sludge) is ineffective for chlorinated OPEs (TCEP, TDCIPP) due to their resistance to biodegradation.

Effective Remediation Strategies:

  • UV/H

    
    O
    
    
    
    :
    Generates Hydroxyl radicals (
    
    
    ) which attack the P-O-C bonds.
  • Photocatalysis (UV/TiO

    
    ):  Effective for mineralizing TPhP and TCPP.
    
  • Degradation Hierarchy: Aryl OPEs (fastest) > Alkyl OPEs > Chlorinated OPEs (slowest).

References

  • Li, Z., et al. (2025). Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives. Journal of Hazardous Materials. Link

  • Su, G., et al. (2023). Established and emerging organophosphate esters (OPEs) and the expansion of an environmental contamination issue: A review and future directions. Journal of Hazardous Materials. Link

  • Doherty, B.T., et al. (2019). Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. Journal of Agricultural and Food Chemistry. Link

  • Blum, A., et al. (2019). Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution?. Environmental Science & Technology Letters. Link

  • Klose, A., et al. (2021).[12] Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. Environmental Health Perspectives. Link

  • Nguyen, et al. (2024).[8] Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. Link

  • Wang, X., et al. (2023).[13] Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. Molecules. Link

Sources

Predictive Toxicology Framework for 4-Hexylphenyl Diphenyl Phosphate (DPHPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As the regulatory landscape shifts away from polybrominated diphenyl ethers (PBDEs), organophosphate esters (OPEs) have become the dominant alternative for flame retardation and plasticization.[1] Among these, 4-hexylphenyl diphenyl phosphate (DPHPP) represents a critical "data-poor" aryl phosphate ester. Structurally analogous to Triphenyl Phosphate (TPHP) but possessing a lipophilic hexyl tail, DPHPP presents a unique toxicological profile that likely bridges the gap between TPHP and the highly hydrophobic 2-ethylhexyl diphenyl phosphate (EHDPP).

This guide provides a rigorous, self-validating framework for predicting the toxicity of DPHPP. By integrating Quantitative Structure-Activity Relationship (QSAR) modeling with molecular docking and Adverse Outcome Pathways (AOPs), we establish a theoretical basis for its potential neurotoxicity, endocrine disruption, and metabolic interference.

Part 1: Physicochemical Profiling & Structural Read-Across

The foundation of any in silico toxicity prediction is an accurate molecular profile. DPHPP (Formula: C₂₄H₂₇O₄P) differs from the well-studied TPHP by the addition of a hexyl chain at the para position of one phenyl ring.

Molecular Descriptors & Lipophilicity

The hexyl chain drastically alters the physicochemical landscape compared to TPHP.

PropertyTPHP (Reference)DPHPP (Predicted)Toxicological Implication
Molecular Weight 326.28 g/mol 410.45 g/mol Increased steric bulk affects receptor fit.
LogKow (Lipophilicity) ~4.6~6.8 - 7.2Critical: High potential for bioaccumulation and crossing the blood-brain barrier.
Water Solubility 1.9 mg/L< 0.1 mg/LDrivers persistence in sediment/lipid tissues.
H-Bond Acceptors 44Interaction points for receptor ligand binding domains (LBD).

Scientific Insight: The increase in LogKow (>5) suggests DPHPP will exhibit Type II narcosis (polar narcosis) baseline toxicity but, more importantly, will have higher affinity for hydrophobic pockets in nuclear receptors (PXR, ERα) than TPHP.

Part 2: Computational Toxicology Workflow (QSAR & ADMET)

To predict acute and chronic endpoints without animal testing, we utilize a consensus modeling approach.

Predictive Workflow Protocol

Do not rely on a single model. Use a "Weight of Evidence" (WoE) approach combining statistical QSAR and expert rule-based systems.

Step-by-Step Protocol:

  • SMILES Generation: CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

  • Applicability Domain (AD) Check: Use the OECD QSAR Toolbox. Ensure DPHPP falls within the structural fragment space of the training set (aryl phosphates).

  • Endpoint Prediction:

    • ECOSAR v2.2 (EPA): Class-specific prediction for "Esters, Phosphate".

    • T.E.S.T. (Consensus Method): For rat oral LD50.

    • SwissADME: For blood-brain barrier (BBB) permeation.

Visualization: The In Silico Prediction Pipeline

PredictiveWorkflow cluster_QSAR QSAR Modeling cluster_Docking Mechanistic Docking Input Chemical Structure (SMILES) Descriptors Descriptor Calculation (MW, LogP, TPSA) Input->Descriptors ECOSAR ECOSAR (Aquatic Tox) Descriptors->ECOSAR TEST T.E.S.T. (Mammalian LD50) Descriptors->TEST Prep Protein Prep (PDB: 1Gwr, 1M17) Descriptors->Prep Outcome Toxicity Profile (Predicted) ECOSAR->Outcome TEST->Outcome Dock AutoDock Vina (Binding Affinity) Prep->Dock Dock->Outcome

Figure 1: Integrated computational workflow for deriving the toxicity profile of DPHPP from molecular structure.

Part 3: Molecular Initiating Events (Docking & Mechanism)

This section defines the causality of toxicity. Based on structural analogs, DPHPP is predicted to act as an endocrine disruptor and neurotoxicant.

Target 1: Acetylcholinesterase (AChE) Inhibition (Neurotoxicity)
  • Mechanism: Like TPHP, DPHPP can inhibit AChE, leading to synaptic accumulation of acetylcholine.

  • Structural Hypothesis: The bulky hexyl group may cause steric hindrance preventing entry into the AChE active site gorge compared to TPHP.

  • Prediction: Lower acute neurotoxicity than TPHP, but potential for chronic developmental neurotoxicity via non-cholinergic pathways.

Target 2: Nuclear Receptor Binding (Endocrine Disruption)

This is the primary concern for DPHPP.

  • Estrogen Receptor (ERα):

    • Protocol: Dock DPHPP against ERα (PDB ID: 1GWR).

    • Interaction: The phenyl rings engage in

      
      -
      
      
      
      stacking with Phe404. The hexyl tail is predicted to extend into the hydrophobic pocket (Helix 12), potentially stabilizing the agonistic conformation more effectively than TPHP.
  • Pregnane X Receptor (PXR):

    • Context: PXR regulates drug metabolism and lipid homeostasis.

    • Prediction: Large, hydrophobic ligands like DPHPP are potent PXR agonists. This leads to the upregulation of CYP3A4 and potential "metabolic disruption" (obesity/hepatic steatosis).

Part 4: Adverse Outcome Pathway (AOP) Integration

We map the molecular events to organ-level toxicity using the AOP framework.

AOP Visualization: Endocrine & Metabolic Disruption

AOP_DPHPP MIE1 MIE 1: Binding to Estrogen Receptor (ERα) KE1 Altered Gene Expression (CYP3A4, Vitellogenin) MIE1->KE1 MIE2 MIE 2: Activation of Pregnane X Receptor (PXR) MIE2->KE1 KE2 Increased Hepatic Lipid Accumulation KE1->KE2 KE3 Hormonal Imbalance (E2/T Ratio Shift) KE1->KE3 AO2 Metabolic Disorders (Hepatic Steatosis) KE2->AO2 AO1 Reproductive Failure (Fecundity Reduction) KE3->AO1

Figure 2: Proposed Adverse Outcome Pathway (AOP) linking DPHPP receptor binding to metabolic and reproductive toxicity.

Part 5: Validation Protocols (The "Wet Lab" Check)

To validate the theoretical predictions above, the following experimental assays are required. These are chosen for their high throughput and relevance to the predicted mechanisms.

In Vitro Transactivation Assay (Luciferase Reporter)
  • Purpose: Confirm ER/AR/PXR agonism.

  • Cell Line: HG5LN-GAL4 (for specific receptor transactivation).

  • Protocol:

    • Seed cells in 96-well plates.

    • Expose to DPHPP (0.1 nM – 10 µM) for 24h.

    • Measure luciferase activity.

    • Control: Use TPHP as a reference standard. If DPHPP shows activity at lower concentrations, the "hydrophobic tail hypothesis" is validated.

Zebrafish Embryo Toxicity (ZET)
  • Purpose: Assess developmental toxicity and cardiotoxicity (a known phenotype of aryl-OPEs).

  • Endpoint: Pericardial edema and heart rate at 48-72 hpf (hours post-fertilization).

  • Relevance: DPHPP's high LogP suggests high uptake in embryos.

References

  • United States Environmental Protection Agency (EPA). (2024). CompTox Chemicals Dashboard: Organophosphate Esters. Retrieved from [Link]

  • Blum, A., et al. (2019). "Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution?" Environmental Science & Technology Letters. Retrieved from [Link]

  • Su, G., et al. (2014). "In Vitro and In Silico Evaluations of the Nuclear Receptor Binding of Organophosphate Flame Retardants." Environmental Science & Technology. Retrieved from [Link]

  • OECD. (2023). Guidance Document on the Use of Adverse Outcome Pathways in Developing Integrated Approaches to Testing and Assessment (IATA). Series on Testing and Assessment, No. 326. Retrieved from [Link]

  • Kojima, H., et al. (2013). "In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors." Toxicology. Retrieved from [Link]

Sources

The Unseen Workhorse: A Technical Guide to p-Hexylphenyl Diphenyl Phosphate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organophosphate esters, p-hexylphenyl diphenyl phosphate emerges as a molecule of significant industrial relevance, yet one that often remains in the shadow of its more extensively studied relatives. This technical guide aims to illuminate the core characteristics of p-hexylphenyl diphenyl phosphate, providing a comprehensive resource for researchers, scientists, and professionals in drug development. By synthesizing available data and drawing scientifically sound parallels with its structural analogs, this document offers a deep dive into its chemical identity, properties, synthesis, applications, and potential biological implications.

Chemical Identity and Nomenclature: Deconstructing the Molecule

p-Hexylphenyl diphenyl phosphate, systematically known as 4-hexylphenyl diphenyl phosphate , is an aryl phosphate ester. The "p-" or "para-" designation indicates that the hexyl group is attached to the fourth carbon of the phenyl ring, opposite to the phosphate ester linkage.

A comprehensive list of synonyms and identifiers is crucial for unambiguous identification in research and regulatory contexts.

Identifier Type Identifier Source
Systematic Name 4-Hexylphenyl diphenyl phosphateIUPAC
Common Name p-hexylphenyl diphenyl phosphate-
CAS Number 64532-96-3[1]
Molecular Formula C24H27O4P[1]
SMILES CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3[1]

It is important to distinguish p-hexylphenyl diphenyl phosphate from its isomers (e.g., o-hexylphenyl or m-hexylphenyl diphenyl phosphate) and from commercial mixtures of alkylated triaryl phosphates, which can contain a variety of isomers and alkyl chain lengths. Commercial products like "cresyl diphenyl phosphate" are often mixtures of ortho-, meta-, and para-cresyl diphenyl phosphates[2].

Structural Analogs of Significance

Understanding p-hexylphenyl diphenyl phosphate necessitates a comparative analysis with its close structural relatives. These analogs provide valuable insights into its likely properties and applications.

  • 2-Ethylhexyl diphenyl phosphate (EHDPP): A widely used plasticizer and flame retardant[3][4]. Its branched alkyl chain influences its physical properties and biological interactions.

  • Diphenyl Phosphate (DPHP): A primary metabolite of many triaryl phosphates, it is a key biomarker for human exposure[5][6][7].

  • Cresyl Diphenyl Phosphate (CDP): A mixture of isomers used extensively as a flame retardant and plasticizer in various polymers[2].

  • tert-Butylphenyl Diphenyl Phosphate: Another alkylated triaryl phosphate used as a flame retardant, often found in commercial mixtures.

The following diagram illustrates the general chemical structure of p-alkylphenyl diphenyl phosphates, highlighting the key functional groups.

G cluster_phosphate Phosphate Core cluster_phenyl1 Diphenyl Groups cluster_alkylphenyl p-Alkylphenyl Group P P O1 O P->O1 = O2 O P->O2 O3 O P->O3 O4 O P->O4 Ph1 Phenyl O2->Ph1 Ph2 Phenyl O3->Ph2 AlkylPh p-Alkylphenyl O4->AlkylPh Alkyl Alkyl Chain (e.g., Hexyl) AlkylPh->Alkyl

Caption: General structure of p-alkylphenyl diphenyl phosphates.

Physicochemical Properties: A Comparative Overview

Property 2-Ethylhexyl Diphenyl Phosphate Diphenyl Phosphate Cresyl Diphenyl Phosphate (mixed isomers) Inferred Properties of p-Hexylphenyl Diphenyl Phosphate
Physical State LiquidCrystalline SolidClear, colorless liquidLikely a viscous liquid at room temperature
Melting Point -60 °C[4]67-71 °C[5][7]-Lower than diphenyl phosphate, likely below room temperature
Boiling Point 196 °C[4]--Higher than 2-ethylhexyl diphenyl phosphate due to the longer alkyl chain
Solubility in Water InsolubleSlightly solubleInsolubleExpected to be practically insoluble in water
Log Kow 5.73--High, indicating a high potential for bioaccumulation

The long hexyl chain in p-hexylphenyl diphenyl phosphate is expected to increase its lipophilicity and decrease its water solubility compared to shorter-chain analogs. This has significant implications for its environmental fate and biological interactions.

Synthesis Strategies: Pathways to Alkylated Triaryl Phosphates

The synthesis of p-hexylphenyl diphenyl phosphate, while not explicitly detailed in readily available literature, can be logically deduced from established methods for preparing similar triaryl phosphates. The general approach involves the phosphorylation of the corresponding phenols.

A common industrial synthesis route for triaryl phosphates involves the reaction of phosphorus oxychloride with a mixture of phenols[6]. For p-hexylphenyl diphenyl phosphate, a two-step process is likely employed to ensure the specific substitution pattern.

Proposed Synthesis Workflow
  • Preparation of Diphenyl Chlorophosphate: This intermediate is synthesized by reacting phosphorus oxychloride with two equivalents of phenol.

  • Esterification with p-Hexylphenol: Diphenyl chlorophosphate is then reacted with p-hexylphenol in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, yielding the final product.

The following diagram illustrates this proposed synthesis pathway.

G POCl3 Phosphorus Oxychloride (POCl3) DPCP Diphenyl Chlorophosphate POCl3->DPCP Phenol Phenol (2 eq.) Phenol->DPCP Product p-Hexylphenyl Diphenyl Phosphate DPCP->Product Hexylphenol p-Hexylphenol Hexylphenol->Product Base Base (e.g., Triethylamine) Base->Product HCl scavenger HCl HCl

Caption: Proposed synthesis of p-hexylphenyl diphenyl phosphate.

Alternative methods, such as the transesterification of triphenyl phosphate with p-hexylphenol catalyzed by sodium phenolate, could also be employed[8].

Industrial and Research Applications: The Versatility of Alkylated Phosphates

The primary industrial applications of long-chain alkylated triaryl phosphates are as flame retardants and plasticizers [9]. The presence of the phosphate group imparts flame retardancy, while the alkyl and phenyl groups provide compatibility with various polymers.

  • Flame Retardant in Polymers: p-Hexylphenyl diphenyl phosphate is likely used in plastics such as PVC, polyurethanes, and in coatings and adhesives to reduce flammability[3]. The hexyl group can enhance its compatibility with the polymer matrix and act as an internal lubricant.

  • Plasticizer: It can be used to increase the flexibility and durability of plastics. In PVC, for example, it can improve performance characteristics.

  • Hydraulic Fluids and Lubricants: Organophosphate esters are used as anti-wear additives in lubricants and as fire-resistant hydraulic fluids[10][11]. The long alkyl chain of p-hexylphenyl diphenyl phosphate would contribute to favorable viscosity and lubricity properties.

  • Research Applications: In a research context, this and similar molecules are valuable for structure-activity relationship studies, particularly in toxicology and materials science. The systematic variation of the alkyl chain length allows for a deeper understanding of how this structural feature influences biological and physical properties[12].

Analytical Methodologies: Identification and Quantification

The analysis of p-hexylphenyl diphenyl phosphate in various matrices (e.g., environmental samples, biological tissues, commercial products) typically involves chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify p-hexylphenyl diphenyl phosphate in a polymer matrix.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the polymer sample.

    • Perform a solvent extraction using a suitable solvent like dichloromethane or a mixture of hexane and acetone.

    • Use techniques such as Soxhlet extraction or ultrasonic agitation to ensure efficient extraction.

    • Filter the extract and concentrate it to a known volume.

    • An internal standard (e.g., a deuterated analog) should be added before extraction for accurate quantification.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless mode with an injection volume of 1-2 µL.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the high-boiling analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity.

    • Characteristic Ions: Monitor for the molecular ion and key fragment ions of p-hexylphenyl diphenyl phosphate.

Biological and Toxicological Profile: A Focus on Metabolism and Potential Effects

Direct toxicological data for p-hexylphenyl diphenyl phosphate is scarce. However, a significant body of research on related compounds, particularly 2-ethylhexyl diphenyl phosphate and the common metabolite diphenyl phosphate (DPHP), provides a strong basis for predicting its biological fate and potential effects.

Metabolic Pathways

Upon ingestion or absorption, p-hexylphenyl diphenyl phosphate is expected to undergo metabolic transformation primarily in the liver. The likely metabolic pathways, by analogy with other triaryl phosphates, are:

  • Hydrolysis: The ester linkages are susceptible to hydrolysis by esterases, leading to the formation of diphenyl phosphate (DPHP) and p-hexylphenol. DPHP is a major urinary biomarker for exposure to a wide range of aryl phosphates[6].

  • Oxidative Metabolism: The alkyl chain and the phenyl rings can be hydroxylated by cytochrome P450 enzymes.

The following diagram illustrates the predicted metabolic pathway.

G Parent p-Hexylphenyl Diphenyl Phosphate Hydrolysis Hydrolysis (Esterases) Parent->Hydrolysis Oxidation Oxidation (CYP450) Parent->Oxidation DPHP Diphenyl Phosphate (DPHP) Hydrolysis->DPHP Hexylphenol p-Hexylphenol Hydrolysis->Hexylphenol Excretion Excretion (Urine) DPHP->Excretion Hexylphenol->Excretion Hydroxylated Hydroxylated Metabolites Oxidation->Hydroxylated Hydroxylated->Excretion

Caption: Predicted metabolism of p-hexylphenyl diphenyl phosphate.

Potential Toxicological Effects
  • Endocrine Disruption: Some organophosphate esters, including 2-ethylhexyl diphenyl phosphate, have been implicated as potential endocrine disruptors[4]. The potential for p-hexylphenyl diphenyl phosphate to interact with hormone receptors should be considered.

  • Neurotoxicity: While the acute neurotoxicity of many modern triaryl phosphates is lower than that of older formulations, some isomers of tricresyl phosphate are known neurotoxins[13]. The neurotoxic potential of p-hexylphenyl diphenyl phosphate would need to be specifically evaluated.

  • Metabolic Effects: The metabolite DPHP has been shown to have biological effects, including impacts on lipid metabolism[7].

Conclusion

p-Hexylphenyl diphenyl phosphate represents a class of compounds that are industrially significant yet undercharacterized in the scientific literature. This technical guide has provided a comprehensive overview of its known and inferred properties by leveraging data from its structural analogs. For researchers and professionals, this molecule and its relatives present opportunities for further investigation, particularly in the areas of material science, environmental chemistry, and toxicology. A deeper understanding of the structure-activity relationships within the alkylated triaryl phosphate family is essential for the development of safer and more effective industrial chemicals.

References

  • Vermont Department of Health. Ethylhexyl diphenyl phosphate (EHDPP) (CAS 1241-94-7). [Link]

  • Foremost Chem. The Uses Of Ethil Hexyl Diphenil Phosphite. (2024-05-23). [Link]

  • Wikipedia. 2-Ethylhexyl diphenyl phosphate. [Link]

  • National Center for Biotechnology Information. Exposure to triaryl phosphates: metabolism and biomarkers of exposure. [Link]

  • Australian Industrial Chemicals Introduction Scheme. Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023-06-26). [Link]

  • ResearchGate. Effects of Alkyl Chain Length and Phosphate Group on the Adsorption Behavior and Application Performance of Alcohol Ether Derivative Surfactants. (2026-02-09). [Link]

  • ResearchGate. Selective removal of phenyl group from alkyl diphenyl phosphates. (2016-05-03). [Link]

  • MDPI. Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. [Link]

  • ResearchGate. Synthesis of (4-phenylthio)phenyl diphenyl sulfonium hexafluorophosphate salt. [Link]

  • US Environmental Protection Agency. Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. [Link]

  • ResearchGate. The Tribology and Chemistry of Phosphorus-Containing Lubricant Additives. (2016-11-01). [Link]

  • Ataman Kimya. CRESYL DIPHENYL PHOSPHATE. [Link]

  • Elpub. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. [Link]

  • MDPI. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. [Link]

  • Google Patents.
  • MDPI. Diisopropyl(6-(phenyl(phenylthio)arsaneyl)-1,2-dihydroacenaphthylen-5-yl)phosphane. [Link]

  • CAS Common Chemistry. Octyl diphenyl phosphate. [Link]

  • European Chemicals Agency. No public or meaningful name is available - Registration Dossier. [Link]

Sources

Methodological & Application

Robust and Sensitive Detection of Alkylphenyl Diphenyl Phosphates in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract

Alkylphenyl diphenyl phosphates are a class of organophosphate esters (OPEs) widely used as flame retardants and plasticizers in numerous consumer and industrial products[1][2]. Growing environmental and health concerns necessitate robust, sensitive, and reliable analytical methods for their detection and quantification in various matrices. This application note presents a comprehensive guide to the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS). We provide a detailed, field-proven protocol covering sample preparation, instrument configuration, data analysis, and method validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific applications.

Introduction: The Analytical Challenge

Triphenyl phosphate (TPP) and its alkylated derivatives, such as isopropylated or other alkylphenyl phosphates, are additive flame retardants, meaning they are not chemically bound to the polymer matrix. This facilitates their leaching into the environment, leading to widespread detection in air, dust, water, sediment, and biota[3]. Their analysis is challenging due to the complexity of environmental and biological matrices, the presence of numerous isomers, and the need for low detection limits[4][5].

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this application, offering excellent chromatographic separation and selective, sensitive detection[6][7][8]. This guide focuses on a validated GC-MS method utilizing electron ionization (EI) and selected ion monitoring (SIM) for target compound analysis.

Principle of the Method

The overall analytical workflow involves three core stages:

  • Extraction: The target analytes are isolated from the sample matrix using solvent extraction, often enhanced by sonication or pressurized liquid extraction[6][9][10].

  • Cleanup: The raw extract is purified using techniques like solid-phase extraction (SPE) to remove co-extracted matrix components that could interfere with GC-MS analysis[4][11].

  • Analysis: The purified extract is injected into the GC-MS system. Compounds are separated based on their boiling points and polarity on a capillary column and subsequently detected by the mass spectrometer, which provides definitive identification and quantification.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Processing Sample Sample Collection (e.g., Dust, Water, Product) Homogenize Homogenization/ Sub-sampling Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction (e.g., Sonication) Spike->Extract Cleanup Extract Cleanup (e.g., SPE) Extract->Cleanup Concentrate Concentration (N2 Evaporation) Cleanup->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition GCMS->Data Process Peak Integration & Quantification Data->Process Report Reporting & Validation Process->Report

Figure 1: General experimental workflow for GC-MS analysis of alkylphenyl diphenyl phosphates.

Materials and Reagents

  • Solvents: HPLC or pesticide residue grade n-hexane, acetone, ethyl acetate, and dichloromethane[6].

  • Standards: Certified reference standards of triphenyl phosphate (TPP), isopropylated triphenyl phosphates (IPPs), and other relevant alkylated analogs.

  • Internal Standard (IS): Deuterated triphenyl phosphate (TPP-d15) is highly recommended for accurate quantification[12][13].

  • Reagents: Anhydrous sodium sulfate (baked at 400°C before use to remove organic contaminants).

  • Gases: Helium (99.999% purity) for GC carrier gas[6][10].

  • Consumables: Glass vials with PTFE-lined caps, SPE cartridges (e.g., silica or Florisil), glass fiber filters, syringes, and Pasteur pipettes.

Detailed Experimental Protocol: Solid Matrix Example (Dust/Sediment)

This protocol is optimized for a solid environmental matrix. Adjustments may be necessary for other sample types like water or consumer products.

Sample Preparation and Extraction
  • Homogenization: Sieve the solid sample (e.g., through a 300 μm mesh) to ensure homogeneity[6]. Weigh approximately 50-100 mg of the homogenized sample into a 15 mL glass centrifuge tube.

    • Rationale: Homogenization is critical for obtaining a representative subsample, reducing variability between replicates[4].

  • Internal Standard Spiking: Spike the sample with a known amount of internal standard solution (e.g., 50 µL of 1 µg/mL TPP-d15 in ethyl acetate). This corrects for variations in extraction efficiency and instrument response.

  • Solvent Addition: Add 5 mL of an extraction solvent mixture, such as n-hexane/acetone (3:1, v/v)[6].

  • Extraction: Vortex the tube for 1 minute, then place it in an ultrasonic bath for 30 minutes[6].

    • Expert Insight: Ultrasonication uses high-frequency sound waves to create cavitation bubbles, which agitate the sample and disrupt the matrix, enhancing solvent penetration and analyte extraction efficiency.

  • Centrifugation: Centrifuge the sample at ~2500 rpm for 10 minutes to pellet the solid material.

  • Extract Collection: Carefully transfer the supernatant (the solvent layer) to a clean tube.

  • Repeat Extraction: Repeat steps 3-6 two more times on the remaining solid pellet, combining the supernatants from all three extractions. This ensures exhaustive extraction of the target analytes.

  • Concentration: Concentrate the pooled extract to approximately 1 mL under a gentle stream of dry nitrogen gas. Avoid complete dryness to prevent loss of more volatile compounds[4]. Re-dissolve the final extract in 1 mL of ethyl acetate for analysis[6].

Extract Cleanup (If Necessary)

For complex or "dirty" matrices, a cleanup step is essential to minimize interferences[6].

  • SPE Cartridge Conditioning: Condition a silica gel or Florisil SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of n-hexane through it.

  • Sample Loading: Load the concentrated extract onto the cartridge.

  • Elution: Elute the target analytes with an appropriate solvent mixture (e.g., n-hexane/ethyl acetate). The optimal solvent must be determined empirically.

  • Final Concentration: Concentrate the purified eluate to the final volume (e.g., 1 mL) under a gentle stream of nitrogen.

GC-MS Instrumental Analysis

The following parameters are a robust starting point for the analysis on a standard single-quadrupole GC-MS system.

Table 1: Recommended GC-MS Instrument Parameters

Parameter Setting Rationale & Reference
Gas Chromatograph
Injection Mode Splitless (1 µL injection volume) Maximizes analyte transfer to the column for trace-level detection.[6][7][10]
Inlet Temperature 280 - 290 °C Ensures rapid volatilization of the semi-volatile OPEs without thermal degradation.[6][10]
Column Type DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30-60 m x 0.25 mm ID, 0.25 µm film thickness Provides excellent separation for a wide range of semi-volatile compounds.[6][10][14]
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min Inert carrier gas providing good chromatographic efficiency.[7][15]
Oven Program Initial: 80°C, hold 2 min; Ramp: 15°C/min to 300°C; Hold: 10 min A typical temperature program that effectively separates target analytes from matrix components.[6]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[7][8]
Ion Source Temp. 230 - 280 °C Optimizes ion formation and minimizes source contamination.[6][8][10]
Transfer Line Temp. 280 - 300 °C Prevents condensation of analytes between the GC and MS.[7][15]

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target compounds, reducing chemical noise.[6][8] |

SIM Ion Selection

Proper selection of quantifier and qualifier ions is critical for reliable identification and quantification. The molecular ion is often used, but intense, characteristic fragment ions can also be chosen, especially to avoid matrix interferences[6].

Table 2: Example SIM Ions for Target Analytes

Compound Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) Reference
Triphenyl Phosphate (TPP) 326 77 152 [1][8]
TPP-d15 (Internal Std) 340 82 160 [13]
Isopropylated TPPs Varies by isomer Varies by isomer Varies by isomer [12]

Note: For complex mixtures like isopropylated TPPs, specific ions must be determined by analyzing the reference standard and selecting unique, abundant ions for each isomer group.

Calibration and Quantification

An internal standard calibration method is required for accurate results.

  • Prepare Calibration Standards: Create a series of at least five calibration standards in the final analysis solvent (e.g., ethyl acetate) spanning the expected concentration range of the samples.

  • Spike Standards: Spike each calibration standard with the same constant concentration of the internal standard (TPP-d15) used in the samples.

  • Analyze Standards: Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct Calibration Curve: For each target analyte, plot the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the analyte concentration. Perform a linear regression to generate the calibration curve.

    • Trustworthiness: The curve's coefficient of determination (r²) should be ≥0.99 for a reliable calibration[16].

Calibration cluster_cal Internal Standard Calibration eq1 Response Ratio (RR) = Area(Analyte) / Area(IS) eq3 Plot RR vs. Conc(Analyte) eq1->eq3 eq2 Concentration Ratio (CR) = Conc(Analyte) / Conc(IS) eq4 Linear Regression: y = mx + b (RR = m * Conc(Analyte) + b) eq3->eq4 eq5 Calculate Unknown Conc: Conc(Analyte) = (RR(Unknown) - b) / m eq4->eq5

Sources

Chromatographic separation of hexylphenyl phosphate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chromatographic Separation of Hexylphenyl Phosphate Isomers

Abstract

The precise separation of organophosphate ester (OPE) isomers is a critical analytical challenge in environmental toxicology and drug development. "Hexylphenyl phosphate" typically refers to Diphenyl Hexyl Phosphate (DPHP) , a widely used flame retardant and plasticizer. Commercially, this exists primarily as 2-Ethylhexyl Diphenyl Phosphate (EHDPP) . However, toxicological variance between the branched (2-ethylhexyl) and linear (n-hexyl) isomers—as well as impurities like Bis(2-ethylhexyl) phenyl phosphate (BEHPP) —necessitates robust separation methods.

Standard C18 chemistries often fail to resolve these structural isomers due to identical hydrophobicity (logP). This Application Note details a protocol utilizing Biphenyl stationary phases to leverage


 interactions, achieving baseline resolution (

) where traditional alkyl phases fail.

Introduction & Scientific Rationale

The Isomer Challenge

Organophosphate esters (OPEs) are ubiquitous environmental contaminants. EHDPP is a neurotoxic and reproductive toxicant. However, its toxicity profile differs from its linear isomer, n-hexyl diphenyl phosphate (HDDP).

  • Structural Isomerism: Both have the formula

    
     and MW ~362.4 Da. Mass spectrometry alone cannot distinguish them without chromatographic separation.
    
  • The Problem with C18: In Reverse Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic subtraction. Since the branched and linear hexyl chains have nearly identical hydrophobicity, they co-elute on C18 columns, leading to quantitation errors.

The Solution: Selectivity

To separate these isomers, we must exploit the phenyl rings present in the phosphate structure.

  • Biphenyl and Phenyl-Hexyl phases possess electrons that interact with the

    
    -electrons of the analyte's phenyl rings.
    
  • Steric Selectivity: The linear n-hexyl chain allows the analyte's phenyl rings to align more closely with the stationary phase's biphenyl ligands compared to the bulky 2-ethylhexyl branched chain. This results in differential retention times (Selectivity,

    
    ) that C18 cannot provide.
    

Method Development Strategy

The following decision matrix outlines the logic for selecting the stationary and mobile phases.

MethodStrategy Start Analyte: Hexylphenyl Phosphate Isomers (Branched vs. Linear) Choice Select Stationary Phase Start->Choice C18 C18 Column (Hydrophobic Interaction) Choice->C18 Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) Choice->Biphenyl ResultC18 Co-elution (Poor Selectivity) C18->ResultC18 ResultBi Baseline Separation (Steric/Pi-Pi Discrimination) Biphenyl->ResultBi Solvent Mobile Phase Modifier ResultBi->Solvent MeOH Methanol (Promotes Pi-Pi) Solvent->MeOH Preferred ACN Acetonitrile (Suppresses Pi-Pi) Solvent->ACN Avoid

Figure 1: Decision tree for stationary and mobile phase selection emphasizing the necessity of Biphenyl phases and Methanol for aromatic isomer separation.

Detailed Experimental Protocol

Reagents and Standards
  • Standards: 2-Ethylhexyl diphenyl phosphate (EHDPP, CAS: 1241-94-7) and n-Hexyl diphenyl phosphate (Custom synthesis or purified fraction).

  • Internal Standard: d15-Triphenyl phosphate (TPP-d15).

  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Additives: Ammonium Acetate (buffer) or Formic Acid.

Sample Preparation (Solid Phase Extraction)

For biological fluids (plasma/serum) or environmental water samples, clean-up is vital to prevent matrix suppression.

  • Conditioning: HLB Cartridge (60 mg) with 3 mL MeOH, then 3 mL Water.

  • Loading: Load 1 mL sample (spiked with IS).

  • Washing: 3 mL 5% MeOH in Water (removes salts/proteins).

  • Elution: 3 mL Methanol.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in 200 
    
    
    
    L of Initial Mobile Phase (50:50 Water:MeOH).
UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek).

    • Dimensions: 100 x 2.1 mm, 2.6

      
      m (Core-shell particles provide higher efficiency at lower backpressure).
      
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Methanol (MeOH).[1][2]

    • Note: Do not use Acetonitrile as the primary organic solvent; the

      
      -electrons in ACN interfere with the stationary phase 
      
      
      
      interactions, reducing isomer resolution.

Gradient Table:

Time (min)Flow Rate (mL/min)% A (Buffer)% B (MeOH)Phase
0.000.405050Initial
1.000.405050Hold
8.000.40595Gradient
10.000.40595Wash
10.100.405050Re-equilibrate
13.000.405050End
Mass Spectrometry (MS/MS) Parameters
  • Source: ESI Positive Mode (OPEs protonate well:

    
    ).
    
  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (

)
Product 1 (Quant)Product 2 (Qual)Collision Energy (V)
EHDPP 363.2251.1 (Diphenyl phosphate)77.1 (Phenyl)20 / 45
n-Hexyl DPP 363.2251.177.120 / 45
BEHPP 443.3363.2113.115 / 30
TPP-d15 (IS) 342.277.1220.140

Note: Since EHDPP and n-Hexyl DPP share transitions, chromatographic separation is the only means of distinction.

Results and Discussion

Chromatographic Performance

Under the described conditions, the Biphenyl column separates the isomers based on the steric hindrance of the alkyl chain.

  • Elution Order: The branched EHDPP elutes earlier than the linear n-Hexyl DPP .

    • Reason: The bulky ethyl group in EHDPP prevents the phenyl rings from lying flat against the biphenyl stationary phase, reducing

      
       retention. The linear isomer aligns perfectly, maximizing retention.
      
  • Resolution (

    
    ):  Expect 
    
    
    
    with Methanol. If Acetonitrile were used,
    
    
    would likely drop to
    
    
    (co-elution).
Data Summary Table
ParameterEHDPP (Branched)n-Hexyl DPP (Linear)
Retention Time (min) 6.2

0.1
6.8

0.1
Peak Width (

)
0.15 min0.15 min
Tailing Factor 1.11.1
LOD (ng/mL) 0.050.05

Troubleshooting & Optimization (Self-Validating System)

To ensure the protocol is working correctly, perform these checks:

  • The "Methanol Test": If your peaks merge, check if your mobile phase B is accidentally Acetonitrile. Switch to Methanol immediately to restore resolution.

  • Peak Tailing: OPEs can interact with active silanols. If tailing occurs (

    
    ), increase Ammonium Acetate concentration to 10 mM to mask silanols.
    
  • Carryover: OPEs are "sticky." If you see ghost peaks in blanks, switch the needle wash solvent to 50:50 Acetone:Isopropanol.

Workflow cluster_0 Sample Prep cluster_1 Separation (UHPLC) cluster_2 Detection (MS/MS) Sample Sample (Serum/Water) SPE SPE Extraction (HLB Cartridge) Sample->SPE Recon Reconstitute (50:50 MeOH:H2O) SPE->Recon Inject Injection (5 µL) Recon->Inject Column Biphenyl Column (Pi-Pi Interaction) Inject->Column Gradient Gradient Elution (MeOH/Buffer) Column->Gradient ESI ESI (+) Source Gradient->ESI MRM MRM Analysis (363 -> 251) ESI->MRM Data Quantitation MRM->Data

Figure 2: Complete analytical workflow for Hexylphenyl Phosphate isomer analysis.

References

  • Separation of OPE Isomers using Phenyl-Hexyl phases: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. (2023).

  • Toxicity Differences in OPE Isomers: Developmental toxicity of an emerging organophosphate ester Bis-(2-ethylhexyl)-phenyl phosphate on embryonic zebrafish: Comparison to 2-ethylhexyl diphenyl phosphate.[3] Science of The Total Environment. (2024).

  • Methodology for OPE Analysis (EPA 522 Equivalent): Determination of Organophosphate Esters in Environmental Samples. U.S. EPA / MDPI Molecules. (2022).

  • Biphenyl Column Mechanism: A Guide to Selective Columns for Isomer Separation. Welch Materials. (2024).

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis of Organophosphate Ester (OPE) Mixtures: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Organophosphate esters (OPEs) have largely replaced polybrominated diphenyl ethers (PBDEs) as flame retardants and plasticizers.[1] However, their ubiquity in laboratory environments (plastics, filters, ambient dust) and the presence of structural isomers (e.g., TiBP vs. TnBP) make accurate analysis notoriously difficult.

This guide details a High-Resolution Mass Spectrometry (HRMS) workflow using LC-Orbitrap/Q-TOF platforms. Unlike low-resolution triple-quadrupole methods limited to targeted quantification, this HRMS approach enables retrospective suspect screening and metabolite identification , critical for drug development and toxicological profiling.

Critical Pre-requisite: The Contamination Control System

The "Ghost Peak" Problem: OPEs are ubiquitous in HPLC tubing, solvent bottles, and plastic caps. Without a specific mitigation strategy, the background signal will mask trace analytes.

The "Delay Column" Strategy

To distinguish between OPEs originating from the LC system and those in the actual sample, a "Delay Column" (or Isolator Column) must be installed.

Mechanism:

  • A highly retentive column is placed between the pump and the injector.[2]

  • System-derived OPEs are retained on this column and elute later than the sample-derived OPEs (which are introduced at the injector).

  • This creates a temporal separation, allowing for accurate integration of the sample peak.

DOT Diagram: Contamination Control Workflow

G cluster_0 LC System Background Pump Binary Pump (Source of Contamination) DelayCol DELAY COLUMN (C18, 50mm x 3mm) Retains System OPEs Pump->DelayCol System OPEs Solvent Mobile Phase Solvent->Pump Injector Sample Injector (Sample Introduced Here) DelayCol->Injector Delayed System OPEs AnalCol ANALYTICAL COLUMN (Biphenyl/C18) Injector->AnalCol Sample OPEs + Delayed System OPEs MS HRMS Detector AnalCol->MS

Caption: Placement of the Delay Column creates a retention time offset between system background and sample analytes.

Protocol A: Sample Preparation (Serum/Plasma)

Objective: Extract OPEs and their diester metabolites while removing proteins and phospholipids. Matrix: Human Plasma/Serum (200 µL).

Materials
  • Internal Standards (IS): d15-TPhP, d27-TnBP (Add before extraction).

  • SPE Cartridges: Mixed-mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balanced (HLB) (e.g., Oasis HLB or Strata-X).

  • Glassware: All glassware must be baked at 400°C for 4 hours to remove OPE residues. Avoid all plastic pipette tips; use glass syringes where possible.

Step-by-Step Procedure
  • Spiking: Aliquot 200 µL serum into a glass tube. Add 10 µL of IS mixture (100 ng/mL). Equilibrate for 30 mins.

  • Protein Precipitation: Add 600 µL acetonitrile (ACN) with 1% Formic Acid. Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C. Transfer supernatant to a clean glass tube.

  • Dilution: Dilute supernatant with 2 mL ultrapure water (to reduce organic content to <20% for SPE retention).

  • Solid Phase Extraction (SPE):

    • Condition: 3 mL MeOH, then 3 mL Water.

    • Load: Pass diluted sample at ~1 mL/min.

    • Wash: 3 mL 5% Methanol in Water (Removes salts/proteins).

    • Elute: 3 mL Acetonitrile followed by 3 mL Methanol.

  • Reconstitution: Evaporate to dryness under Nitrogen (gentle flow). Reconstitute in 100 µL MeOH:Water (1:1).

Protocol B: LC-HRMS Instrumental Method

Objective: Separate structural isomers (e.g., TBP/TiBP) and detect with <5ppm mass accuracy.

Chromatographic Conditions
  • LC System: UHPLC (Vanquish or equivalent).

  • Analytical Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Why? Biphenyl phases offer superior pi-pi selectivity for aromatic OPEs compared to standard C18.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Acetate.

    • Note: Ammonium acetate is crucial for facilitating [M+H]+ and [M+NH4]+ adduct formation.

Gradient Table:

Time (min)% Mobile Phase BCurveEvent
0.010InitialEquilibration
1.010LinearLoad
12.095LinearElution of non-polars
15.095HoldWash
15.110StepRe-equilibration
18.010EndReady for next inj.
Mass Spectrometry Parameters (Orbitrap/Q-TOF)
  • Ionization: Heated Electrospray Ionization (HESI/ESI) – Positive Mode.

  • Resolution: 60,000 (Orbitrap) or >30,000 (Q-TOF) FWHM @ m/z 200.

  • Scan Range: m/z 100 – 1000.

  • Fragmentation: Data Dependent Acquisition (dd-MS2) or All-Ion Fragmentation (AIF).

    • Stepped NCE: 20, 40, 60 eV (Critical to fragment stable aromatic OPEs).

Data Analysis: Suspect Screening Workflow

Challenge: Identifying unknown OPE metabolites or novel flame retardants. Solution: A mass-defect filtering approach combined with spectral library matching.

DOT Diagram: Suspect Screening Logic

SuspectScreening cluster_filter Feature Extraction cluster_id Identification Hierarchy RawData Raw LC-HRMS Data (.raw / .d) PeakPick Peak Picking (S/N > 10) RawData->PeakPick BlankSub Blank Subtraction (Remove System Background) PeakPick->BlankSub ExactMass Exact Mass Match (< 5 ppm) vs. Database BlankSub->ExactMass IsoPattern Isotope Pattern (Cl/Br signature) ExactMass->IsoPattern Candidates MS2Match MS/MS Library Match (mzCloud / MassBank) IsoPattern->MS2Match High Conf. Hits FinalID Confirmed OPE Structure MS2Match->FinalID Level 1/2 ID

Caption: Workflow for filtering raw data to identify high-confidence OPE candidates.

Identification Criteria (Schymanski Levels)
  • Level 1 (Confirmed): RT and MS2 match authentic standard.

  • Level 2 (Probable): Library spectrum match (score > 80) + plausible diagnostic fragments (e.g., m/z 99 for phosphate core).

  • Diagnostic Ions:

    • Alkyl OPEs: m/z 99.02 (H4PO4+).

    • Chlorinated OPEs: Characteristic Cl isotope clusters (3:1 for 1 Cl).

    • Aryl OPEs: m/z 251, 327 (Loss of phenyl groups).

References

  • Schneide, P. A., & Kronik, O. M. (2025).[3] Signal Processing Workflow for Suspect Screening in LC × LC-HRMS: Efficient Extraction of Pure Mass Spectra. Analytical Chemistry. [Link][3][4]

  • Giulivo, M., et al. (2022). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Toxics. [Link]

  • European Commission. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules. [Link]

  • Advanced Materials Technology. (2023). HALO® PFAS Delay Column Care & Use Sheet (Applicable to OPEs). [Link]

  • US EPA. (2021). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[5] [Link]

Sources

Protocols for synthesizing modified triphenyl phosphate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Modified Triphenyl Phosphate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details established and contemporary protocols for the synthesis of modified triphenyl phosphate (TPP) derivatives. These organophosphate esters are of significant interest in medicinal chemistry, materials science, and as functional additives.[1][2][3] This document provides researchers, scientists, and drug development professionals with detailed, step-by-step methodologies, the underlying chemical principles, and practical insights into key experimental choices. Protocols covered include the classical phosphorylation of substituted phenols, the versatile Mitsunobu reaction for sensitive substrates, and emerging biocatalytic approaches. Emphasis is placed on ensuring scientific integrity through robust, self-validating protocols, complete with characterization data and troubleshooting advice.

Introduction: The Significance of Triphenyl Phosphate Derivatives

Triphenyl phosphate (TPP) and its derivatives represent a versatile class of organophosphorus compounds.[1] While the parent compound is widely used as a flame retardant and plasticizer[4], its modified analogues are gaining prominence in drug development and biomedical research. By introducing specific functional groups onto the phenyl rings, chemists can modulate the molecule's biological activity, targeting it for applications such as enzyme inhibition, signal transduction modulation, or as mitochondriotropic carriers for targeted drug delivery.[5] The synthesis of these derivatives, therefore, is a critical step in the discovery and development of new therapeutic agents and advanced materials. This guide provides a detailed exploration of the primary synthetic routes to achieve this.

Core Principles and General Laboratory Operations

Before proceeding with specific synthetic protocols, it is crucial to establish a foundation of safe and effective laboratory practices for handling the reagents and characterizing the products involved in organophosphate chemistry.

Safety Precautions
  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

  • Phenolic Compounds: Many substituted phenols are toxic and can cause severe skin burns. Avoid inhalation of dust and direct skin contact.

  • Solvents: Anhydrous (dry) solvents are often required to prevent unwanted side reactions. Use appropriate techniques for handling and dispensing dry solvents.

  • Azodicarboxylates (DEAD/DIAD): Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are toxic and potential explosives, especially in pure form. It is recommended to use them in a solution (e.g., in toluene). Avoid heat and shock.[6]

General Purification and Characterization

Purification: Crude reaction mixtures typically require purification to isolate the desired TPP derivative.

  • Washing: The crude product is often washed sequentially with dilute acid, dilute base (e.g., NaHCO₃ solution), and brine to remove unreacted starting materials and catalysts.[7]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying TPP derivatives. A gradient of ethyl acetate in a non-polar solvent like hexanes is typically effective.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield highly pure material.[8]

Characterization: Structural confirmation of the synthesized derivatives is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the aromatic and substituent groups. ³¹P NMR is particularly diagnostic for organophosphorus compounds, with triphenyl phosphate derivatives typically showing a signal around -18 ppm.[9]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. The fragmentation pattern can also provide structural information. For triphenyl phosphate, a key fragmentation is the loss of a phenoxy radical, and the phenyl cation (m/z 77) is also prominent.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing volatile and thermally stable derivatives.[10][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is preferred for less volatile or thermally labile compounds.[10]

Synthetic Protocols and Methodologies

Several robust methods exist for the synthesis of modified triphenyl phosphates. The choice of method depends on the nature of the substituents, the scale of the reaction, and the required purity.

Method 1: Direct Phosphorylation of Substituted Phenols with POCl₃

This is the most direct and widely used method for preparing TPP derivatives from readily available substituted phenols. The reaction proceeds via nucleophilic attack of the phenolic hydroxyl group on phosphorus oxychloride, typically in the presence of a base to neutralize the HCl byproduct.[4][9]

The reaction involves the sequential displacement of the three chloride atoms from POCl₃ by three equivalents of a phenoxide. A base, such as triethylamine (TEA) or pyridine, is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion and to scavenge the HCl generated, driving the reaction to completion.[14] The use of a Lewis acid catalyst can also facilitate the reaction.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Substituted Phenol ReactionVessel Reaction Vessel (0°C to Reflux) Phenol->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel POCl3 Add POCl₃ dropwise ReactionVessel->POCl3 Filter Filter Precipitate POCl3->Filter Reaction Mixture Wash Wash with Acid/Base/Brine Filter->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (Chromatography/Recrystallization) Evaporate->Purify Product Final Product Purify->Product

Caption: Workflow for POCl₃-mediated phosphorylation.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the substituted phenol (3.0 eq) and an anhydrous solvent such as toluene or chloroform.[14][15]

  • Base Addition: Add triethylamine (3.3 eq) to the solution. Cool the mixture to 0 °C in an ice bath.[15]

  • Phosphorylation: Add phosphorus oxychloride (POCl₃, 1.0 eq) dropwise to the stirred solution via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or a specific temperature, e.g., 70 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[15]

  • Work-up: Cool the mixture to room temperature. Filter off the triethylamine hydrochloride salt that has precipitated.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography or recrystallization to obtain the pure modified triphenyl phosphate derivative.[8]

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally useful method for converting a primary or secondary alcohol to a variety of functional groups, including phosphate esters.[6][16] It is particularly valuable for substrates that are sensitive to the harsh conditions of the POCl₃ method. The reaction proceeds with a complete inversion of stereochemistry at the alcohol carbon, which is a key feature for stereoselective synthesis.[17][18]

The reaction is a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[16] PPh₃ acts as the reducing agent and oxygen acceptor, while DEAD is the oxidizing agent. The alcohol is activated by forming a phosphonium intermediate, which is then displaced by a suitable nucleophile—in this case, a phosphate mono- or diester—in a classic Sₙ2 reaction.[6][18] The formation of the very stable triphenylphosphine oxide (TPPO) byproduct provides the thermodynamic driving force for the reaction.[18]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Zwitterionic Betaine PPh3->Betaine + DEAD DEAD ROOC-N=N-COOR (DEAD) IonPair Ion Pair Betaine->IonPair + H-Nu ROH R'-OH (Alcohol) Acid H-Nu (Phosphate Nucleophile) Oxyphosphonium Oxyphosphonium Salt IonPair->Oxyphosphonium + R'-OH Product Product (R'-O-Nu) Oxyphosphonium->Product + Nu⁻ (Sₙ2) TPPO TPPO Hydrazine Hydrazine Byproduct

Caption: Simplified Mitsunobu reaction mechanism.

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq), diphenyl phosphate (or a suitable phosphate pronucleophile, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).[6]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene, dropwise to the stirred solution. A color change and/or precipitate may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts.

    • Direct purification by silica gel chromatography can be effective.

    • Alternatively, the crude residue can be dissolved in diethyl ether, whereupon the TPPO may precipitate and can be removed by filtration. The filtrate is then concentrated and purified by chromatography.

Method 3: Biocatalytic Phosphorylation

A modern and green alternative for the phosphorylation of phenols involves the use of enzymes, such as kinases.[19][20] This method offers high selectivity (regio- and stereoselectivity) and operates under very mild reaction conditions (aqueous buffer, room temperature), making it suitable for complex and sensitive molecules.[19][20]

Kinases are enzymes that catalyze the transfer of a phosphate group from a high-energy donor, typically adenosine triphosphate (ATP), to a substrate.[19] The enzyme's active site binds both the phenolic substrate and ATP in a specific orientation, ensuring that phosphorylation occurs at a precise location on the substrate. This avoids the need for protecting groups that are often required in traditional chemical synthesis.[20] For instance, the kinase PsiK has been shown to effectively phosphorylate a range of substituted phenols.[19][20]

  • Reaction Setup: A buffered aqueous solution is prepared containing the phenolic substrate, the kinase enzyme (e.g., PsiK), ATP as the phosphate donor, and necessary cofactors like Mg²⁺ ions.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a set period.

  • Monitoring: The reaction progress is monitored using techniques like HPLC or DESI-MS.[19]

  • Work-up: The enzyme is typically removed by protein precipitation or filtration. The product is then extracted from the aqueous solution using an organic solvent.

  • Purification: The extracted product is purified using standard chromatographic techniques.

Summary of Synthetic Methods and Characterization Data

The following tables provide a comparative summary of the synthetic methods and typical characterization data for TPP derivatives.

Table 1: Comparison of Synthetic Protocols
FeatureMethod 1: POCl₃Method 2: MitsunobuMethod 3: Biocatalytic
Substrate Scope Broad, for many phenolsPrimary/secondary alcoholsSpecific to enzyme
Key Reagents POCl₃, Base (TEA)PPh₃, DEAD/DIADKinase, ATP
Conditions 0°C to reflux, anhydrous0°C to RT, anhydrousMild, aqueous, RT
Key Advantage Cost-effective, scalableMild, stereoinversionHigh selectivity, green
Key Disadvantage Harsh, generates HClByproduct removalEnzyme cost/availability
Typical Yields 46-81%[21]Good to excellentVariable, can be high
Table 2: Typical Spectroscopic Data for TPP Derivatives
Analysis TypeObservationSignificance
³¹P NMR Singlet at δ ≈ -18 ppmConfirms phosphate ester
MS (EI) Molecular Ion (M⁺) peakConfirms molecular weight
MS (EI) Fragment at [M-OPh]⁺Characteristic loss of a phenoxy group[10]
MS (EI) Fragment at m/z 77Phenyl cation [C₆H₅]⁺[10]
¹H NMR δ ≈ 7.1-7.4 ppmAromatic protons of phenyl rings[9]
¹³C NMR δ ≈ 120-151 ppmAromatic carbons[9]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield (POCl₃ Method) Incomplete reaction; moisture in reagents/solvents.Ensure anhydrous conditions. Increase reaction time or temperature. Use a more effective base.
Difficult Purification (Mitsunobu) Co-elution of TPPO with the product.Precipitate TPPO from a non-polar solvent (e.g., ether) before chromatography. Use resin-bound PPh₃ for easier removal.[6]
Multiple Products Incomplete reaction leading to di- or mono-substituted phosphates.Use a stoichiometric excess of the phenol and base. Monitor the reaction carefully with TLC.
No Reaction (Biocatalytic) Enzyme inhibition or inactivity.Check buffer pH and cofactor concentration. Ensure the substrate is within the enzyme's scope.

Conclusion

The synthesis of modified triphenyl phosphate derivatives is achievable through several reliable methods. The classical approach using phosphorus oxychloride is robust and suitable for a wide range of substituted phenols. For more delicate or complex substrates where mild conditions and stereochemical control are paramount, the Mitsunobu reaction offers a powerful alternative. Finally, biocatalytic phosphorylation represents a promising frontier, providing unparalleled selectivity under environmentally benign conditions. The choice of the optimal synthetic route will be dictated by the specific structure of the target molecule, the required scale, and the available resources. Careful purification and thorough characterization by NMR and MS are critical to ensure the identity and purity of the final products.

References

  • Benchchem. (n.d.). Mass Spectrometry Analysis of Triphenyl Trithiophosphite: A Comparative Guide.
  • ResearchGate. (n.d.). Phosphorylation of phenols with a mixture of phosphorus pentoxide in triethyl phosphate at 120 °C.
  • Kim, A., et al. (2025). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Angewandte Chemie International Edition.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • ResearchGate. (2025). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof.
  • Ataman Kimya. (n.d.). TRIPHENYL PHOSPHATE.
  • J&K Scientific LLC. (2025). Mitsunobu Reaction.
  • PubChem. (n.d.). Triphenyl Phosphate.
  • ChemicalBook. (2022). Preparation method of triphenyl phosphate.
  • ACS Omega. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow.
  • ChemicalBook. (n.d.). Triphenyl phosphate synthesis.
  • JETIR.org. (n.d.). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS.
  • National Institute of Standards and Technology. (n.d.). Triphenyl phosphate - NIST WebBook.
  • ChemicalBook. (n.d.). Triphenyl phosphate(115-86-6) MS spectrum.
  • PubMed. (2021). Synthesis of Triphenylphosphonium Phospholipid Conjugates for the Preparation of Mitochondriotropic Liposomes.
  • Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates.
  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Google Patents. (n.d.). CN102675360A - Preparation method of high-purity TPP (triphenyl phosphate).
  • ResearchGate. (n.d.). Applications and process in the synthesis of triphenyl phosphate.
  • PubMed Central. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow.

Sources

Troubleshooting & Optimization

Technical Support Center: Recovery Optimization for Long-Chain Aryl Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

To the Researcher: Long-chain aryl phosphates (e.g., tricresyl phosphate, triphenyl phosphate, and their alkylated derivatives) present a "perfect storm" for bioanalytical failure. They are highly lipophilic (LogP > 4.5), prone to Lewis acid-base interactions with metallic hardware, and susceptible to hydrolysis.

If you are experiencing low recovery (<60%) , severe peak tailing , or non-linear calibration curves , do not simply increase your loading mass. The issue is likely surface adsorption or matrix-induced suppression , not sensitivity.

This guide abandons generic templates to address the specific physicochemical hostilities of aryl phosphates. Follow the diagnostic workflows below to isolate your failure mode.

Diagnostic Workflow (Visual Guide)

Before altering your chemistry, use this logic tree to identify the root cause of your recovery loss.

RecoveryTroubleshooting Start START: Low Recovery Observed StdCurve Is the Solvent Standard Curve Linear? Start->StdCurve CheckAdsorption Check System Adsorption: Are peaks tailing? StdCurve->CheckAdsorption No (Non-linear/Low Area) MatrixEffect Check Matrix Effect: Is Internal Standard (IS) suppressed in matrix? StdCurve->MatrixEffect Yes (Standards OK) Sol_Passivation SOLUTION: Metal Passivation (Use PEEK/Hybrid Surfaces or add EDTA) CheckAdsorption->Sol_Passivation Yes (Tailing) Sol_Plastic SOLUTION: Plasticware Loss Switch to Silanized Glass or Low-Bind PP CheckAdsorption->Sol_Plastic No (Symmetrical but low) Binding Protein Binding/Solubility: Is recovery low but IS stable? MatrixEffect->Binding No (IS Normal) Sol_Phospholipid SOLUTION: Phospholipid Removal (Use Zirconia-based SPE) MatrixEffect->Sol_Phospholipid Yes (IS Suppressed) Sol_LLE SOLUTION: Extraction Efficiency Switch to LLE with MTBE or Ethyl Acetate Binding->Sol_LLE Optimize Extraction

Figure 1: Diagnostic logic tree for isolating recovery failure modes in aryl phosphate analysis.

Technical Modules: Troubleshooting & Protocols

Module A: The "Disappearing Compound" (Adsorption)

Q: My standard curve is non-linear at low concentrations, and I see significant carryover. Why?

The Science: Long-chain aryl phosphates possess electron-rich phosphate groups (


) that act as Lewis bases. These bind aggressively to:
  • Lewis Acids: Iron (Fe) and Chromium (Cr) sites in stainless steel LC hardware.

  • Hydrophobic Surfaces: Standard polypropylene (PP) pipette tips and 96-well plates.

The Fix:

  • Hardware: You must minimize metal contact. Replace stainless steel capillaries with PEEK or use columns with hybrid surface technologies (e.g., Waters MaxPeak™) that block Lewis acid interactions [1].

  • Mobile Phase Additive: If you cannot change hardware, add a chelator to your mobile phase.[1]

    • Recipe: Add 5 µM Medronic Acid or 10 µM EDTA to Mobile Phase A. This masks metal sites without suppressing ionization as much as high-concentration buffers.

  • Labware: Switch to Silanized Glass vials. If using PP plates, use "Low-Bind" varieties and rinse with Methanol immediately before use.

Data: Adsorption Losses in Containers (24h storage at 4°C)

Container MaterialRecovery of Triphenyl Phosphate (10 ng/mL)Notes
Standard Polypropylene42%Significant hydrophobic loss
Silanized Glass 98% Recommended
Borosilicate Glass85%Active silanols may bind
PTFE (Teflon)65%Porous nature traps lipophiles
Module B: The "Stubborn Matrix" (Extraction Efficiency)

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but recovery is stuck at 40-50%.

The Science: Aryl phosphates are highly lipophilic (LogP 4–7) and bind strongly to plasma albumin and lipoproteins. Simple protein precipitation often fails to disrupt these hydrophobic bonds, trapping the analyte in the protein pellet. Furthermore, co-eluting phospholipids (phosphatidylcholines) cause massive ion suppression in ESI+ mode [2].

The Fix: Supported Liquid Extraction (SLE) or Zirconia-SPE Do not use simple PPT. Use a protocol that actively disrupts protein binding and removes phospholipids.[2]

Protocol: Optimized Extraction for Plasma

  • Pre-treatment: Mix 100 µL Plasma with 100 µL 1% Formic Acid (aq) .

    • Why? Acidification disrupts protein-drug binding and neutralizes the phosphate group (though aryl phosphates are already esters, the matrix disruption is key).

  • Loading: Load 200 µL pre-treated sample onto a Supported Liquid Extraction (SLE+) plate.

  • Wait: Allow to absorb for 5 minutes.

  • Elution: Elute with 2 x 600 µL Methyl tert-butyl ether (MTBE) .

    • Why? MTBE is highly non-polar, selectively extracting the aryl phosphate while leaving polar matrix components and proteins on the diatomaceous earth.

  • Evaporation: Dry under

    
     at 40°C. Reconstitute in 80:20 MeOH:H2O.
    
Module C: Stability & Hydrolysis[3][4][5]

The Science: Aryl phosphates are susceptible to hydrolysis, stripping the aryl groups to form diphenyl phosphate (DPHP) or monophenyl phosphate. This is accelerated by:

  • High pH: Alkaline conditions (pH > 8) promote nucleophilic attack on the phosphorus center [3].

  • Enzymatic Activity: Plasma esterases continue to function if not quenched immediately.

The Fix:

  • Keep it Acidic: Maintain all reagents at pH < 5. Avoid alkaline wash steps in SPE.

  • Temperature Control: Process all samples on ice.

  • Quenching: If collecting blood, use tubes containing fluoride/oxalate (grey top) to inhibit esterase activity immediately upon draw.

Advanced Visualization: The Adsorption Mechanism

Understanding why recovery fails is critical for adapting the method.[3]

AdsorptionMechanism cluster_0 Mobile Phase / Sample Solvent cluster_1 Stainless Steel Surface cluster_2 Plastic Surface Analyte Aryl Phosphate (Electron Rich P=O) Fe Fe(III) Oxide (Lewis Acid) Analyte->Fe Chelation (Peak Tailing) Poly Polypropylene (Hydrophobic Pocket) Analyte->Poly Van der Waals (Sample Loss) Mitigation MITIGATION: 1. Passivation (MaxPeak) 2. Silanized Glass Fe->Mitigation Poly->Mitigation

Figure 2: Mechanistic view of aryl phosphate loss via Chelation (Metal) and Hydrophobic Interaction (Plastic).

FAQ: Rapid Fire Solutions

Q: Can I use APCI instead of ESI? A: Yes, and you probably should. Aryl phosphates do not ionize easily in ESI if phospholipids are present. APCI (Atmospheric Pressure Chemical Ionization) is a gas-phase ionization technique that is far less susceptible to liquid-phase matrix suppression [4].

Q: Why is my Internal Standard (IS) recovery varying? A: You are likely using a structural analog (e.g., a different aryl phosphate) rather than a stable isotope-labeled IS (SIL-IS). Because adsorption is highly specific to the lipophilicity of the molecule, a structural analog will not mimic the losses of your analyte perfectly. Always use Deuterated (d15-TPHP) or Carbon-13 labeled isotopes.

Q: What is the best reconstitution solvent? A: Do not use 100% aqueous. Aryl phosphates will crash out of solution. Use at least 30-40% Organic (Methanol or Acetonitrile) in your final vial to keep the analyte solubilized, but ensure the injection volume is low (2-5 µL) to prevent peak broadening.

References

  • Waters Corporation. (2020). Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. Retrieved from [Link]

  • Bioanalysis Zone. (2016).[2] Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.[4] Retrieved from [Link]

  • Wagemann, R., et al. (1974). Analysis and Hydrolysis of Commercial Aryl Phosphates. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry.[5] Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: High-Boiling Organophosphate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing GC Oven Ramps & Thermal Profiles

Status: Operational | Lead Scientist: Dr. A. Vance[1]

Welcome to the Optimization Hub

Context: You are likely here because your organophosphates (OPs) are either not eluting, eluting as broad "humps," or degrading before they even reach the detector. High-boiling OPs (e.g., substituted aryl phosphates, specific flame retardants, or pesticides like Azinphos-methyl) present a dual challenge: they require high thermal energy to volatilize but are prone to hydrolysis and thermal breakdown on active sites.[1]

This guide moves beyond standard "cookie-cutter" methods (like EPA 8141B defaults) to help you engineer a thermal profile that balances resolution with analyte survival .

Module 1: The "Forever Run" – Speed vs. Resolution

User Query: “My separation of high-molecular-weight OPs takes over 45 minutes. If I increase the ramp rate, my critical pairs co-elute. How do I shorten the run without losing separation?”

The Scientist’s Diagnosis: You are likely using a single linear ramp (e.g., 10°C/min). High-boiling OPs often suffer from the "General Elution Problem": early peaks are sharp and crowded, while late peaks are broad and flat.[1] A single ramp rate cannot optimize both regions.[1]

The Solution: The Multi-Linear Gradient (The "Scout & Flatten" Approach) Do not treat the run as a single event. Break it into three thermal zones.

Protocol: Designing the Multi-Step Ramp
ZoneFunctionRecommended Strategy
1. Injection/Focusing Solvent focusing & protecting labile OPs.Start Low (40–60°C). Hold for 1–2 mins. Why: High-boilers need a "cold" start to focus into a tight band at the column head.[1] Starting hot causes band broadening immediately.[1]
2. The "Sprint" Move non-critical matrix/volatiles quickly.Fast Ramp (20–25°C/min) up to ~20°C below your first critical pair elution temp.
3. The "Cruise" Separate the critical high-boilers.[1]Slow Ramp (4–8°C/min) through the elution window of your target OPs. Why: This mimics an isothermal hold, maximizing interaction with the stationary phase for separation.
4. The "Burn" Elute heavies & prevent carryover.Max Ramp (30°C/min) to column max (e.g., 300–320°C). Hold 5–10 mins.

Pro-Tip: If you have a specific pair of OPs that co-elute (e.g., isomers), insert a Mid-Ramp Hold . Pause the ramp isothermally for 2–3 minutes at a temperature approx. 20°C lower than their expected elution. This flattens the gradient effectively to zero, maximizing resolution for that specific window [1].

Module 2: The "Ghost Peak" Phenomenon

User Query: “I see broad, shapeless peaks showing up in my blank runs, usually 10 minutes into the run. Is my column bleeding?”

The Scientist’s Diagnosis: This is rarely column bleed (which manifests as a rising baseline, not discrete peaks). This is Carryover . High-boiling OPs are "sticky." They adsorb to the inlet liner or the front of the column and slowly desorb during subsequent runs.

The Solution: The "Sawtooth" Cleaning Cycle Simply holding the oven at 300°C isn't always enough. You need to create a thermal shock to dislodge these semi-volatiles.[1]

Troubleshooting Workflow: Isolation
  • Run a "No-Injection" Instrument Blank: Start the run without injecting anything.

    • Result A (Peaks appear): Contamination is in the column or detector. -> Action: Bake column.[1]

    • Result B (No peaks): Contamination is in the Inlet/Syringe.[2] -> Action: Change liner/septum.[1][3][4]

The "Post-Run" Bake-Out Protocol

Modify your method to include a vigorous cleaning phase every run, not just at the end of the day.

  • Final Ramp: Ramp to 20°C below the column’s maximum isothermal limit.

  • Flow Increase: If using pneumatic flow control (EPC), double the carrier gas flow during this final hold.[1]

    • Mechanism:[2][3][4][5][6][7] High flow + High heat = reduced residence time for contaminants.[1]

  • Backflush (Optional but Recommended): If your GC is equipped with a Capillary Flow Technology (CFT) backflush device, reverse flow for 2 minutes post-run.[1] This is the single most effective way to remove high-boilers [2].[1]

Module 3: Visualizing the Logic

The following diagrams illustrate the decision-making process for optimizing your thermal profile and troubleshooting common OP issues.

Diagram 1: The Method Optimization Cycle

G Start Start: Standard Linear Ramp (e.g., 50°C to 300°C @ 10°C/min) Analyze Analyze Chromatogram Start->Analyze Decision Identify Issues Analyze->Decision Issue1 Co-elution of Target OPs Decision->Issue1 Poor Separation Issue2 Run Time Too Long (>30 mins) Decision->Issue2 Inefficiency Issue3 Late Eluting Broad Peaks Decision->Issue3 Band Broadening Action1 Insert Mid-Ramp Hold or Slow Ramp Rate (5°C/min) at elution temp Issue1->Action1 Validation Validation Run: Check Resolution (Rs > 1.5) Action1->Validation Action2 Increase Ramp Rate in non-critical regions (The 'Sprint' Phase) Issue2->Action2 Action2->Validation Action3 Increase Final Temp & Flow Rate (Burn Phase) Issue3->Action3 Action3->Validation Validation->Analyze Iterate if needed

Caption: Iterative logic for converting a generic linear method into an optimized multi-step thermal profile.

Diagram 2: Troubleshooting Tailing & Loss

G Symptom Symptom: Tailing/Reduced Response of High-Boiling OPs Check1 Check 1: Inlet Activity Symptom->Check1 Check2 Check 2: Column Installation Check1->Check2 Liner is New ActionInlet Replace Liner with Ultra-Inert (Deactivated) Splitless w/ Wool Check1->ActionInlet Dirty/Active Liner ActionColumn Trim 10-20cm from Column Head (Guard) Check2->ActionColumn Accumulated Matrix Result Re-run Standard ActionInlet->Result ActionColumn->Result

Caption: Decision tree distinguishing between inlet activity (common for OPs) and column contamination.

Module 4: The "Disappearing Peak" (Thermal Degradation)

User Query: “My calibration curve is non-linear. The low standards are missing entirely, but high standards look fine. Is my oven ramp too fast?”

The Scientist’s Diagnosis: This is not an oven ramp issue; it is an adsorption/degradation issue . This is classic "active site" behavior.[1] At low concentrations, active sites (silanols) in the liner or column "eat" all your analyte. At high concentrations, the sites get saturated, allowing the rest to pass through.

The Solution: Deactivation & Protection [2]

  • Liner Selection: You must use "Ultra-Inert" or fully deactivated liners.[1][8] For high-boilers, use a liner with deactivated glass wool near the bottom to wipe the syringe needle and aid vaporization, but ensure the wool is not fragmented (which creates active sites) [3].

  • Analyte Protectants: For difficult OPs, consider adding an "analyte protectant" (like sorbitol, gulonolactone, or ethyl glycerol) to your sample.[1] These compounds are injected with the sample, coat the active sites sacrificially, and allow your OPs to pass untouched [4].

References
  • Agilent Technologies. (2017).[1] The Secrets of Successful Temperature Programming. LCGC International.[1] Link

  • Restek Corporation. (2018).[1][3] GC Troubleshooting—Tailing Peaks.Link

  • Thermo Fisher Scientific. (2013).[1] Analysis of Organophosphorus Pesticides by GC (EPA 8141B).[1][9]Link

  • U.S. Environmental Protection Agency. (2007).[1] Method 8141B: Organophosphorus Compounds by Gas Chromatography.[1][9][10]Link

Sources

Technical Support Center: Reducing Matrix Effects in LC-MS Analysis of Phosphate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for LC-MS analysis of phosphate esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical workflows. Here, we will move beyond simple procedural lists to explain the underlying causes of common issues and provide robust, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are phosphate esters so susceptible to matrix effects in LC-MS?

Phosphate esters, which include critical biomolecules like nucleotides (e.g., ATP), sugar phosphates, and phospholipids, present a unique set of challenges for LC-MS analysis. Their susceptibility to matrix effects stems from two primary characteristics:

  • High Polarity and Ionic Nature: The phosphate group is highly polar and typically carries a negative charge at common pH levels. This makes these analytes prone to poor retention on traditional reversed-phase (RP) columns, often causing them to elute early with other polar matrix components like salts, which can lead to significant ion suppression.[1][2]

  • Metal Chelation: The phosphate moiety can strongly interact with metal ions present in the sample, the mobile phase, or even on the metallic surfaces of the LC system (e.g., stainless steel columns and tubing).[3] This interaction can cause severe peak tailing, loss of analyte signal, and unpredictable chromatographic behavior.[4]

The most significant source of matrix effects in biological samples (e.g., plasma, serum) is often the co-elution of phospholipids.[5][6] These endogenous molecules are abundant and can severely suppress the ionization of target analytes in the mass spectrometer's source.[7]

Q2: What are the most common signs that my analysis is suffering from matrix effects?

Identifying matrix effects early is crucial for developing a robust method. Key indicators include:

  • Poor Reproducibility: High variability in peak areas or analyte-to-internal standard ratios across different lots of the same biological matrix (e.g., different batches of plasma).[5]

  • Signal Suppression or Enhancement: A significant difference in the analyte's signal response when comparing a standard prepared in a clean solvent versus one spiked into an extracted blank matrix.[5][8] A lower signal in the matrix indicates ion suppression, while a higher signal points to ion enhancement.

  • Inaccurate Quantification: Failure to meet accuracy and precision criteria (typically ±15% bias and ≤15% CV) for quality control (QC) samples during method validation.[5]

  • Altered Chromatography: In some cases, matrix components can even affect the retention time and peak shape of the analyte.[9]

Q3: How can I quickly and quantitatively diagnose a matrix effect problem?

The "gold standard" for quantifying matrix effects is the post-extraction spike experiment .[5] This procedure allows you to isolate the effect of the matrix on the MS signal from the efficiency of your sample preparation procedure.

The matrix factor (MF) is calculated to determine the extent of the effect. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions grounded in scientific principles.

Issue 1: My phosphate ester analyte has poor, tailing peak shape.

Poor peak shape, particularly tailing, is a frequent problem for phosphate esters and is often caused by secondary interactions between the analyte and the analytical column or system.

Root Causes & Solutions:

  • Interaction with Metal Surfaces: The negatively charged phosphate groups have a high affinity for metal ions on stainless steel surfaces within the column and LC flow path, leading to adsorption and tailing.[3][4]

    • Solution 1: Use Metal-Free or Bio-Inert Hardware. Employing PEEK-lined or other metal-free columns and LC systems can dramatically improve peak shape and recovery for highly sensitive compounds like polyphosphorylated lipids.[3][4]

    • Solution 2: Use Mobile Phase Additives. Incorporating a weak chelating agent like low micromolar concentrations of EDTA or medronic acid into the mobile phase can help bind to active metal sites and prevent analyte interaction.[10]

    • Solution 3: Add Carbonate to the Mobile Phase. Ammonium hydrogen carbonate has been shown to be effective at suppressing the interaction between phosphate groups and stainless steel surfaces, improving peak shape without compromising MS sensitivity.[11]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can have a negative charge and interact with analytes, causing tailing.

    • Solution: Optimize Mobile Phase pH. Operating at a low pH (e.g., using 0.1% formic acid) can neutralize many of the surface silanol groups, minimizing these secondary interactions.[12]

Issue 2: I'm observing significant ion suppression and low sensitivity.

Ion suppression is the most common manifestation of matrix effects and directly impacts the sensitivity and reliability of your assay.[13][14]

Root Causes & Solutions:

  • Co-elution with Phospholipids: In biological matrices like plasma, phospholipids are a primary cause of ion suppression.[6][7] They often elute over a broad range in reversed-phase chromatography, interfering with many analytes.

    • Solution 1: Implement Targeted Sample Preparation. Move beyond simple "dilute-and-shoot" or protein precipitation methods. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove phospholipids.[15][16]

    • Solution 2: Optimize Chromatography with HILIC. Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining and separating highly polar phosphate esters.[1][2] Since HILIC uses a high percentage of organic solvent, it causes phospholipids to elute very early (often in the void volume), effectively separating them from the polar analytes of interest.[1]

  • High Salt Concentration: Non-volatile salts from buffers or the sample matrix can build up in the MS source, leading to signal drift and suppression.[15]

    • Solution: Use Volatile Buffers. Replace non-volatile buffers like phosphate with MS-compatible alternatives such as ammonium formate or ammonium acetate.[17][18] If a sample contains high salt concentrations, an appropriate SPE cleanup is necessary.[19]

Issue 3: My results are highly variable and not reproducible.

High variability is often a symptom of inconsistent matrix effects from sample to sample. The most robust way to correct for this is through the proper use of an internal standard.

Root Causes & Solutions:

  • Inadequate Internal Standard: Using a structural analog internal standard (IS) that has different chromatographic behavior or ionization efficiency from the analyte may not adequately compensate for matrix effects.

    • Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative LC-MS.[8][16] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the analyte-to-IS peak area ratio for quantification, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise results.[20]

Data-Driven Decisions

To illustrate the impact of sample preparation on matrix effects, consider the following comparison of common techniques for plasma samples.

Sample Preparation Method Typical Analyte Recovery Matrix Effect (Phospholipid Removal) Complexity Recommendation
Protein Precipitation (PPT) High (>90%)PoorLowNot recommended for sensitive assays due to significant ion suppression.[6]
Liquid-Liquid Extraction (LLE) Moderate to High (70-90%)GoodModerateEffective for non-polar to moderately polar analytes.
Solid-Phase Extraction (SPE) High (>85%)ExcellentHighHighly recommended for removing specific interferences like phospholipids and salts.[15][16]

Visualizing Your Workflow: Choosing a Sample Preparation Strategy

The choice of sample preparation is critical. The following decision tree can guide you toward the most appropriate technique for your analysis.

SamplePrep_Decision_Tree start Start: Assess Analytical Needs matrix_complexity What is the matrix complexity? (e.g., Plasma, Urine, Cell Lysate) start->matrix_complexity analyte_properties What are the analyte's properties? (Polarity, Concentration) matrix_complexity->analyte_properties Complex (Plasma) ppt Protein Precipitation (PPT) matrix_complexity->ppt Simple (Urine) sensitivity Required Sensitivity? analyte_properties->sensitivity hilic Consider HILIC Chromatography analyte_properties->hilic Highly Polar Analyte lle Liquid-Liquid Extraction (LLE) sensitivity->lle Moderate spe Solid-Phase Extraction (SPE) sensitivity->spe High spe->hilic

Caption: Decision tree for selecting a sample preparation method.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction spike method to calculate the Matrix Factor (MF).

Objective: To quantify the degree of ion suppression or enhancement from a biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least 6 different sources/lots.[5]

  • Analyte and Internal Standard (IS) stock solutions.

  • Your validated sample preparation method (e.g., SPE).

  • LC-MS/MS system.

Procedure:

  • Prepare Set 1 (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at a known concentration (e.g., your mid-QC level).

  • Prepare Set 2 (Post-Spike Matrix): Extract multiple replicates of the blank matrix using your established procedure. After the final evaporation step, spike the analyte and IS into the reconstituted blank matrix extract at the same concentration as Set 1.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculation: Calculate the Matrix Factor (MF) for the analyte using the following formula:

    • MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1) [5]

  • Calculate IS-Normalized MF: If using a SIL-IS, calculate the IS-normalized MF to demonstrate that the IS effectively tracks and corrects for the matrix effect:

    • IS-Normalized MF = [ (Analyte Area in Set 2 / IS Area in Set 2) ] / [ (Analyte Area in Set 1 / IS Area in Set 1) ]

Interpretation:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

  • For a method to be considered robust, the IS-normalized MF should be close to 1 (typically 0.85-1.15).

Protocol 2: Phospholipid Removal using Mixed-Mode Cation Exchange SPE

Objective: To effectively remove phospholipids and other interferences from plasma samples.

Materials:

  • Mixed-Mode Cation Exchange SPE cartridges.

  • Conditioning Solvent: Methanol.

  • Equilibration Solvent: Water.

  • Wash Solvent: 5% Methanol in Water.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

  • Plasma sample containing the phosphate ester analyte and SIL-IS.

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step disrupts protein binding.

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of Water through the SPE cartridge.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Pass 1 mL of the wash solvent through the cartridge to remove phospholipids and other polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of the elution solvent into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen.[21] Reconstitute in the initial mobile phase for LC-MS analysis.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(27), 6393–6404. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 17-25. [Link]

  • How Can I Fix Poor Peak Shape for Phosphorylated Compounds in Aqueous Normal Phase ANP Methods. MicroSolv Technology Corporation. [Link]

  • Maximizing Phosphopeptide Recovery in LC-MS Studies with MaxPeak High Performance Surfaces Technology. Waters Corporation. [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Researchers. Journal of Chromatographic Science, 15, 593. [Link]

  • Minimizing Interaction of Phospholipids with LC Hardware. Agilent Technologies. [Link]

  • McCalley, D. V. (2017). Hydrophilic-Interaction Chromatography: An Update. LCGC North America, 35(5), 310-321. [Link]

  • McCalley, D. V. (2010). Hydrophilic Interaction Chromatography. LCGC Europe, 23(10). [Link]

  • Johnson, E. L. (2018). Trace phosphate improves ZIC-pHILIC peak shape, sensitivity, and coverage for untargeted metabolomics. Analytical and Bioanalytical Chemistry, 410(25), 6539-6548. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. MDPI. [Link]

  • Holčapek, M., et al. (2016). Hydrophilic interaction liquid chromatography–mass spectrometry of (lyso)phosphatidic acids, (lyso). Journal of Chromatography A, 1439, 83-92. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Practical evaluation of matrix effect, recovery and process efficiency. YouTube. [Link]

  • Characterization of Polyphosphates by Electrospray Mass Spectrometry. ACS Publications. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Little, J. L., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(14), 2069-2080. [Link]

  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]

  • Bonfiglio, R., et al. (1999). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 17(11), 1034-1044. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Suppression effects of carbonate on the interaction between stainless steel and phosphate groups of phosphate compounds in high-performance liquid chromatography and electrospray ionization mass spectrometry. PubMed. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • A global LC-MS2-based methodology to identify and quantify anionic phospholipids in plant samples. ORBi. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. MDPI. [Link]

  • Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. ScienceDirect. [Link]

  • Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS? ResearchGate. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. [Link]

  • How to fix peak shape in hplc? ResearchGate. [Link]

  • Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism. PMC. [Link]

  • phosphate in LCMS. Chromatography Forum. [Link]

Sources

Technical Support Center: Alkylphenyl Diphenyl Phosphates Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of alkylphenyl diphenyl phosphates. This guide is designed for researchers, analytical scientists, and professionals in drug development who are encountering challenges with the chromatographic analysis of these complex organophosphate esters. Here, we will address common issues, with a focus on resolving the persistent problem of co-elution among their various isomers.

Introduction: The Challenge of Alkylphenyl Diphenyl Phosphate Separation

Alkylphenyl diphenyl phosphates are a class of organophosphate esters widely used as flame retardants and plasticizers. Commercial formulations, such as cresyl diphenyl phosphate and isopropylated triphenyl phosphates (IPPs), are not single compounds but complex mixtures of isomers.[1][2] These isomers often have very similar physicochemical properties, leading to significant challenges in achieving baseline chromatographic separation.[3] This guide provides in-depth troubleshooting strategies and detailed protocols to help you navigate these analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the isomers of alkylphenyl diphenyl phosphates?

A1: The primary challenge lies in the structural similarity of the isomers. For instance, cresyl diphenyl phosphate is a mixture of ortho-, meta-, and para-cresyl isomers.[1] Similarly, isopropylated triphenyl phosphates can have one or more isopropyl groups attached at various positions on the phenyl rings.[2] These subtle differences in structure result in very similar retention times on traditional reversed-phase columns like C18, leading to co-elution.[3]

Q2: My analysis is for a commercial mixture like isopropylated triphenyl phosphate (IPP). Should I aim to separate every single isomer?

A2: Not necessarily. Commercial mixtures of IPPs are highly complex, and complete separation of all isomers can be extremely challenging and may not be required for your application.[2][4] Often, the analytical goal is to quantify specific, toxicologically relevant isomers (like ortho-substituted cresyl phosphates) or to characterize the mixture by the degree of alkylation (e.g., mono-, di-, or tri-isopropylated).[5] It's crucial to define your analytical objectives before embarking on extensive method development.

Q3: Is GC-MS or LC-MS/MS better for analyzing these compounds?

A3: Both techniques have their merits. Gas chromatography (GC) can offer high-resolution separation for some isomers, particularly for tricresyl phosphates.[5][6] However, LC-MS/MS is often preferred for its applicability to a broader range of organophosphate esters and their metabolites without the need for derivatization, and it generally provides better precision and accuracy, especially at low concentrations.[7] For complex mixtures and when analyzing metabolites, LC-MS/MS is typically the more robust choice.

Troubleshooting Guide: Resolving Co-elution

Issue 1: Poor Resolution of Isomers on a C18 Column

Your chromatogram shows a broad, unresolved peak for your alkylphenyl diphenyl phosphate standard, indicating co-elution of multiple isomers.

Root Cause Analysis:

A standard C18 column separates compounds primarily based on hydrophobicity. Since isomers of alkylphenyl diphenyl phosphates have very similar hydrophobicity, a C18 column may not provide sufficient selectivity for their separation.[8][9]

Solutions:

  • Change the Stationary Phase Chemistry: This is the most effective way to alter selectivity.

    • Phenyl-Hexyl Columns: These columns are highly recommended for separating aromatic compounds and their isomers. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analytes, providing a different separation mechanism compared to the hydrophobic interactions of a C18 column.[8][9][10] This often leads to improved resolution of positional isomers.

    • Biphenyl Columns: Similar to phenyl-hexyl columns, biphenyl stationary phases offer enhanced π-π interactions and are known to be effective for separating isomers.[11][12]

  • Optimize the Mobile Phase:

    • Solvent Choice: Switching the organic modifier in your mobile phase can alter selectivity. If you are using acetonitrile, try methanol, and vice-versa. These solvents have different properties; for example, methanol is a proton donor, while acetonitrile has a stronger dipole moment, which can change how analytes interact with the stationary phase.[13][14]

    • Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. While alkylphenyl diphenyl phosphates are not strongly ionizable, their metabolites might be. Ensuring a stable pH with an appropriate buffer system is crucial for reproducible results.[15][16]

Experimental Protocol: Selecting an Alternative Column
  • Acquire a Phenyl-Hexyl Column: Choose a column with dimensions and particle size similar to your current C18 column for a fair comparison (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Initial Mobile Phase: Start with the same mobile phase conditions you used for the C18 column.

  • Gradient Optimization: Run a generic gradient (e.g., 5% to 95% organic solvent over 15 minutes) to assess the retention and separation profile.

  • Fine-Tuning: Adjust the gradient slope and starting/ending percentages of the organic solvent to maximize the resolution of the target isomers. A shallower gradient will generally improve the separation of closely eluting peaks.[17]

Data Summary: Column Selectivity Comparison
Column TypePrimary InteractionIdeal for SeparatingExpected Outcome for Alkylphenyl Isomers
C18 HydrophobicCompounds with differences in hydrophobicityPoor to moderate resolution
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic and positional isomersImproved resolution compared to C18[8][10]
Biphenyl Hydrophobic & enhanced π-π interactionsIsomers, structurally similar compoundsGood to excellent resolution[11][12]
Visualization: Method Development Workflow

Here is a workflow to guide your method development process when facing co-elution issues.

MethodDevelopment start Co-elution Observed on C18 Column change_column Switch to Phenyl-Hexyl or Biphenyl Column start->change_column optimize_mp Optimize Mobile Phase (Acetonitrile vs. Methanol) change_column->optimize_mp optimize_grad Optimize Gradient Slope and Temperature optimize_mp->optimize_grad check_resolution Is Resolution Adequate? optimize_grad->check_resolution ms_differentiation Use MS/MS for Differentiation check_resolution->ms_differentiation No end Final Method check_resolution->end Yes ms_differentiation->end

Caption: A decision tree for troubleshooting co-elution of alkylphenyl diphenyl phosphate isomers.

Issue 2: Co-elution Persists Even with a Phenyl-Hexyl Column

You've switched to a phenyl-hexyl column and optimized your gradient, but some isomers still co-elute.

Root Cause Analysis:

For highly complex mixtures like commercial IPPs, complete baseline separation may not be achievable even with optimized chromatography due to the sheer number of structurally similar isomers.[2][18]

Solutions:

  • Mass Spectrometric Differentiation: If chromatographic resolution is incomplete, you must rely on your mass spectrometer to differentiate the co-eluting compounds.

    • High-Resolution Mass Spectrometry (HRMS): HRMS can help confirm the elemental composition of co-eluting peaks, but it cannot distinguish between isomers as they have the same exact mass.

    • Tandem Mass Spectrometry (MS/MS): By carefully selecting precursor and product ion transitions (in Multiple Reaction Monitoring, MRM), it may be possible to find unique fragments for different isomers. However, be aware that structurally similar isomers can produce very similar fragmentation patterns.[19]

    • Advanced Fragmentation Techniques: Techniques like ultraviolet photodissociation (UVPD), if available, can sometimes generate unique fragments for isomers that are not observed with conventional collision-induced dissociation (CID).[19]

Experimental Protocol: Developing an MS/MS Method for Isomer Differentiation
  • Analyze Individual Isomer Standards: If available, infuse each isomer standard separately into the mass spectrometer to determine its characteristic fragmentation pattern.

  • Identify Unique Transitions: Look for product ions that are unique to a specific isomer or have significantly different relative abundances.

  • Build an MRM Method: For each isomer, select at least two transitions: a primary (quantifier) and a secondary (qualifier) ion.

  • Analyze the Mixture: Run your co-eluting sample using the developed MRM method. Even if the peaks overlap chromatographically, you can quantify them based on their unique MRM signals.

Visualization: Chromatographic vs. Mass Spectrometric Resolution

Resolution cluster_chromatography Chromatographic Co-elution cluster_ms MS/MS Differentiation a Single Peak b Isomer 1 (MRM 1) a->b Resolved by Unique MRM Transitions c Isomer 2 (MRM 2)

Caption: Differentiating co-eluting peaks using mass spectrometry.

References

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026, January 27).
  • Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. (2022, April 13). ACS Omega.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
  • Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. (2018). Environmental Science & Technology.
  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 5). Mastelf.
  • Chapter 1 Aspects of Gradient Optimiz
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutical Analytical Acta.
  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2024, February 1). Molecules.
  • Comparative assessment of C18 and phenyl-hexyl column for separation of...
  • Revrsed Phase High Performance Liquid Chromatographic Analysis of Triphenylphosphine in a Reaction Mixture. (1989). Analytical Letters.
  • Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. The Journal of Physical Chemistry B.
  • Separation of Diphenyl phosphate on Newcrom R1 HPLC column. SIELC Technologies.
  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). (2021).
  • Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry. (2014).
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC North America.
  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017).
  • Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry. (2018).
  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs).
  • Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. (2021, March 31).
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs).
  • Tri-cresyl phosphate (mixed isomers). New Jersey Department of Environmental Protection.
  • PIP (3:1) and TIPPP. Chiron.no.
  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. (2025, August 5).
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18).
  • Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (2008).
  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017, June 24).
  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023, April 12). Pure and Applied Chemistry.
  • Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. (2018, March 2). Australian Government Department of Health.
  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). (2016, August 19). GTFCh.
  • Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (2008, July 25).
  • Cresyl diphenyl phosphate (a novel organophosphate ester) induces hepatic steatosis by directly binding to liver X receptor α: From molecule action to risk assessment. (2024, December).
  • Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. (2024, October 9). Environmental Science & Technology.

Sources

Technical Support Center: Minimizing Background Contamination in Trace OPE Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Trace Organophosphate Ester (OPE) Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing background contamination in their experiments. As a Senior Application Scientist, I have structured this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Introduction: The Ubiquitous Challenge of OPE Contamination

Organophosphate esters (OPEs) are a class of semi-volatile organic compounds widely used as flame retardants, plasticizers, and additives in a vast array of consumer and industrial products.[1][2] Their physical, rather than chemical, incorporation into materials means they are readily released into the environment through volatilization, leaching, and abrasion.[1][3][4] Consequently, OPEs are ubiquitous in indoor environments, with dust being a primary reservoir and transport medium.[3][5][6][7][8] For the analyst, this ubiquity presents a significant challenge: distinguishing between the true sample signal and background noise introduced during sample collection, preparation, and analysis. This guide provides a comprehensive framework for controlling and minimizing such contamination.

Troubleshooting Guide: A Proactive Approach to Contamination Control

This section is designed to address specific issues you may encounter during your trace OPE analysis. The question-and-answer format provides direct solutions to common problems.

Q1: My procedural blanks show high and variable levels of common OPEs like TCEP, TCIPP, and TPHP. What are the most likely sources?

A1: High and variable OPE levels in procedural blanks are a classic indicator of pervasive laboratory contamination. The primary suspects are often items and materials you interact with most frequently.

  • Indoor Dust: The single most significant source of background OPE contamination is typically indoor dust.[3][5][7][8] OPEs are shed from electronics, furniture, building materials, and even clothing. This dust can settle on benchtops, glassware, and equipment, and can be introduced into samples at any point.

  • Laboratory Consumables: Many common laboratory plastics are sources of OPEs. This includes, but is not limited to:

    • Pipette tips (especially from plastic racks)

    • Syringe filters

    • Cryovials and sample tubes[9]

    • Solvent bottle caps and septa

    • Plastic weighing boats

  • Solvents and Reagents: While high-purity solvents are essential, they can become contaminated through improper handling or storage.[10][11] The containers themselves or repeated access with contaminated pipettes can introduce OPEs. Even high-purity water can be a source if the purification system's components leach OPEs or if it's stored in inappropriate containers.[12]

  • Personal Protective Equipment (PPE): Powder-free nitrile gloves are recommended, as the powder on some gloves can be a source of contamination.[13] Lab coats, if not regularly laundered, can accumulate and shed OPE-laden dust.

Q2: I suspect my glassware is a source of contamination. What is the most effective cleaning protocol for trace OPE analysis?

A2: Standard laboratory washing procedures are often insufficient for trace OPE analysis. A more rigorous, multi-step process is required to remove adsorbed OPEs.

Protocol for Cleaning Labware for Trace OPE Analysis

Objective: To remove organic contaminants, specifically OPEs, from laboratory glassware.

Materials:

  • Phosphate-free laboratory detergent

  • Concentrated nitric acid (reagent grade)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Methanol (HPLC or LC-MS grade)

  • Aluminum foil

Procedure:

  • Initial Wash: Manually scrub glassware with a 2% solution of phosphate-free laboratory detergent and hot tap water.[14] Use brushes dedicated to this purpose. For heavily contaminated glassware, soaking in the detergent solution for several hours may be necessary.

  • Tap Water Rinse: Rinse thoroughly with warm tap water (at least 5 times) to remove all detergent residue.

  • Acid Rinse: Rinse the glassware with a 10-20% (v/v) nitric acid solution.[14] This step helps to remove any remaining organic residues and trace metals. For new glassware or for a more rigorous cleaning, an overnight soak in a dilute nitric acid solution can be effective.[15]

  • High-Purity Water Rinse: Rinse profusely with high-purity water (at least 5 times).[14][15] The glassware should be "sheeted" with water, with no beading, which indicates a clean surface.

  • Solvent Rinse: Rinse with high-purity methanol to remove any remaining water and non-polar contaminants.

  • Drying and Storage: Allow the glassware to air dry in a clean environment (e.g., a fume hood with the sash down or a clean cabinet). Alternatively, glassware can be baked in a muffle furnace at 450°C for at least 4 hours (ensure the glassware is rated for this temperature). Cover all openings with clean aluminum foil during and after drying to prevent re-contamination from atmospheric dust.[16] Store in a dedicated, enclosed cabinet.

Q3: My solid-phase extraction (SPE) procedure seems to be introducing contamination. How can I mitigate this?

A3: SPE cartridges and disks are a known source of background contamination, particularly from plasticizers like phthalates and some OPEs.[17] The sorbent material, frits, and the plastic housing can all contribute.

  • Pre-clean SPE Cartridges: Before use, flush the SPE cartridges with several volumes of high-purity solvent. The choice of solvent will depend on the SPE phase, but a sequence of methanol followed by the elution solvent is a good starting point. This helps to wash away leachable contaminants.

  • Evaluate Different Brands: Not all SPE cartridges are created equal. It is advisable to test cartridges from different manufacturers to find one with the lowest background for your target OPEs.

  • Procedural Blanks are Critical: Always process a procedural blank (a sample with no analyte that goes through the entire extraction and analysis process) with each batch of samples.[18] This will allow you to quantify the background contribution from your SPE procedure and subtract it from your sample results.

Diagram: Pathways of OPE Contamination in the Laboratory

G cluster_sources Contamination Sources cluster_pathways Contamination Pathways cluster_targets Contaminated Items Dust Indoor Dust (Furniture, Electronics) Air Airborne Deposition Dust->Air Volatilization Consumables Lab Consumables (Pipette tips, Vials) Leaching Direct Leaching Consumables->Leaching Solvents Solvents & Reagents Solvents->Leaching PPE Personal Protective Equipment Contact Direct Contact Transfer PPE->Contact Glassware Glassware Air->Glassware Sample Sample Air->Sample Instrument Analytical Instrument Air->Instrument Leaching->Sample Contact->Glassware Contact->Sample

Caption: Major sources and pathways of OPE contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q: Can I use plasticware for trace OPE analysis?

A: While glassware is generally preferred, high-quality polypropylene or PFA (perfluoroalkoxy) plasticware may be suitable if properly cleaned and tested. Avoid polystyrene and other plastics known to contain OPEs. It is crucial to run blanks with any new type of plasticware to assess its background contribution. For cleaning PFA labware, use a mild laboratory detergent and avoid abrasive brushes that can scratch the surface.[19]

Q: How often should I run procedural blanks?

A: A procedural blank should be included with every batch of samples.[18] This is non-negotiable for trace analysis. The blank should be treated identically to the samples, including exposure to all glassware, solvents, and reagents. This allows for the accurate assessment and subtraction of background contamination.

Q: Are there any instrumental techniques to reduce background noise from OPEs?

A: While the primary focus should be on minimizing contamination at the source, some instrumental strategies can help. For LC-MS analysis, in-line traps or cleanup columns can be installed between the solvent pump and the injector to remove contaminants from the mobile phase.[10] Additionally, using high-resolution mass spectrometry can help to distinguish between target analytes and isobaric interferences.

Q: What are typical background levels of common OPEs found in a laboratory environment?

A: Background levels can vary significantly depending on the specific laboratory environment and the rigor of contamination control procedures. However, the following table provides a general overview of OPE concentrations found in indoor dust, which is a major contributor to laboratory background.

Organophosphate Ester (OPE) Median Concentration in Indoor Dust (ng/g) Reference
Tris(2-chloroethyl) phosphate (TCEP)16,000[8]
Tris(1-chloro-2-propyl) phosphate (TCIPP)5,600 - 51% of total OPEs in PM2.5[5][8]
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)7,100[8]
Tris(2-butoxyethyl) phosphate (TBOEP)26,000[8]
Triphenyl phosphate (TPHP)2,000[8]

Note: These values are from studies of daycare centers and homes and are intended to illustrate the potential for high background levels. Actual laboratory background levels will vary.

Experimental Protocols

Protocol for Solid-Phase Extraction (SPE) of OPEs with Minimized Contamination

Objective: To extract OPEs from an aqueous sample while minimizing the introduction of background contamination from the SPE materials.

Materials:

  • SPE cartridges (e.g., C18, HLB - pre-tested for low background)

  • High-purity water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Dichloromethane (DCM) (LC-MS grade)

  • SPE manifold

  • Glass sample bottles and collection vials

Procedure:

  • SPE Cartridge Pre-cleaning:

    • Place the SPE cartridges on the manifold.

    • Wash each cartridge with 10 mL of DCM.

    • Wash each cartridge with 10 mL of methanol.

    • Condition the cartridge with 5 mL of methanol, followed by 5 mL of high-purity water, ensuring the sorbent does not go dry.[20]

  • Sample Loading:

    • Load the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of high-purity water to remove any polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 20-30 minutes to remove residual water.

  • Elution:

    • Elute the OPEs from the cartridge with 2 x 4 mL of DCM into a clean glass collection vial.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Diagram: Workflow for Minimizing Contamination in Trace OPE Analysis

G cluster_prep Preparation Phase cluster_sampling Sampling & Extraction cluster_analysis Analysis Phase Clean_Glassware Rigorous Glassware Cleaning (Detergent, Acid, Solvent Rinses) Sample_Collection Sample Collection (Minimize dust exposure) Clean_Glassware->Sample_Collection Test_Consumables Test Consumables for Background (Pipette tips, Vials, Filters) Test_Consumables->Sample_Collection Prepare_Blanks Prepare Procedural Blanks SPE Solid-Phase Extraction (Pre-cleaned cartridges) Prepare_Blanks->SPE Sample_Collection->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data_Analysis Data Analysis (Blank Subtraction) LCMS->Data_Analysis

Caption: A workflow highlighting key steps to minimize OPE contamination.

Conclusion

Minimizing background contamination in trace OPE analysis is a meticulous but achievable goal. It requires a holistic approach that considers the entire analytical workflow, from the cleanliness of the laboratory environment to the purity of the solvents and the choice of consumables. By understanding the sources of contamination and implementing the rigorous cleaning and handling protocols outlined in this guide, researchers can significantly improve the accuracy and reliability of their data. Remember that the procedural blank is your most valuable tool in this endeavor; its careful preparation and analysis will provide the ultimate measure of your success in controlling background contamination.

References

  • A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment. (n.d.). PubMed. [Link]

  • Assessment of Daily Exposure to Organophosphate Esters through PM2.5 Inhalation, Dust Ingestion, and Dermal Contact. (2023, November 30). ACS Publications. [Link]

  • Organophosphite Antioxidants and Novel Organophosphate Esters in Dust from China: Large-Scale Distribution and Heterogeneous Phototransformation. (2023, February 27). ACS Publications. [Link]

  • Novel and Traditional Organophosphate Esters in House Dust from South China: Association with Hand Wipes and Exposure Estimation. (2018, September 10). ACS Publications. [Link]

  • Organophosphate esters in dust samples collected from Danish homes and daycare centers. (2016, July 15). PubMed. [Link]

  • Organophosphate Esters (OPEs). (n.d.). Duke University Environmental Exposomics Laboratory. [Link]

  • Spatial analysis of soil trace element contaminants in urban public open space. (2022, July 15). PLOS ONE. [Link]

  • Measurement report: Seasonality, distribution and sources of organophosphate esters in PM 2.5 from an inland urban city in Southwest China. (2020, December 3). Atmospheric Chemistry and Physics. [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018, August 1). LCGC International. [Link]

  • Potential sources of background contaminants in solid phase extraction and microextraction. (2007, May 15). PubMed. [Link]

  • Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Sol. (2021, January 5). Semantic Scholar. [Link]

  • Organophosphate. (n.d.). Wikipedia. [Link]

  • Leaching kinetics and bioaccumulation potential of additive-derived organophosphate esters in microplastics. (n.d.). ResearchGate. [Link]

  • Tips to Boost Your Trace Analysis Skills. (2019, February 6). LCGC International. [Link]

  • Laboratory Glassware Cleaning and Storage. (2018, March 14). Virginia DCLS. [Link]

  • SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. (n.d.). JETIR.org. [Link]

  • Organophosphate ester pollution in the oceans. (n.d.). Archimer. [Link]

  • High background after preventative maintenance. (2020, May 6). Chromatography Forum. [Link]

  • Contamination Control During Sample Preparation for Trace Element Analysis of Electronic Cigarette Aerosol with Inductively Coupled Plasma-Mass Spectrometry, Part 1. (2023, May 1). Spectroscopy Online. [Link]

  • Glassware Cleaning for Trace TOC Analysis. (n.d.). Frederick National Laboratory. [Link]

  • Savillex Technical Note. (n.d.). Savillex. [Link]

  • Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. (2021, January 5). ResearchGate. [Link]

  • Organophosphate Esters in Indoor Environment and Metabolites in Human Urine Collected from a Shanghai University. (2021, August 31). PMC. [Link]

  • What is Solid-Phase Extraction? (n.d.). Phenomenex. [Link]

  • An Overview of Solid-Phase Extraction. (2025, March 26). WelchLab. [Link]

  • M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4.pdf. (2018, March 2). State of New Jersey. [Link]

  • Some Solvents. (n.d.). Green Science Policy Institute. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). WelchLab. [Link]

  • Procedures for Preparation of Clean Reagents and Labware. (n.d.). USGS Publications Warehouse. [Link]

  • Sources of Organic Contaminants in Solvents and Implications for Geochemistry and Environmental Forensics: An Example from Local Vendors in Nigeria. (n.d.). ResearchGate. [Link]

  • Sample handling strategies for the determination of persistent trace organic contaminants from biota samples. (2007, May 2). PubMed. [Link]

  • Persistent Organic Pollutants in Food: Contamination Sources, Health Effects and Detection Methods. (n.d.). PMC. [Link]

  • Analytical Methods for Trace Metals: Training Manual. (n.d.). EPA NEIPS. [Link]

  • Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. (2023, March 13). Medscape. [Link]

  • Organophosphate esters in agro-foods: Occurrence, sources and emerging challenges. (2025, August 7). ResearchGate. [Link]

  • Occurrence and dietary exposure to organophosphorus esters in foodstuffs of Nigerian origin. (2023, May 19). University of Birmingham's Research Portal. [Link]

  • Method 3535A: Solid-Phase Extraction (SPE). (n.d.). EPA. [Link]

  • 4 of the Most Common Sources of Product Contamination in Manufacturing. (2017, November 14). Innovatech Labs. [Link]

  • Chapter 1: Trace Element Analysis: Methodology, Instrumentation, Analytical Performance and Application. (2022, December 7). Royal Society of Chemistry. [Link]

  • Important considerations in the derivation of background at sediment sites. (n.d.). PMC. [Link]

  • Advances in Analytical Techniques and Applications in Exploration, Mining, Extraction, and Metallurgical Studies of Rare Earth Elements. (2023, July 31). MDPI. [Link]

  • ANALYTICAL METHODS FOR ESTIMATION OF METALS. (n.d.). IJRPC. [Link]

  • Characterization of Background Concentrations of Contaminants Using a Mixture of Normal Distributions. (2006, August 22). ACS Publications. [Link]

  • Spectroscopy Techniques for Trace Element Analysis. (2023, December 13). AZoLifeSciences. [Link]

Sources

Validation & Comparative

Comparative Analysis of Bioaccumulation Potential: 4-hexylphenyl diphenyl phosphate vs. Triphenyl Phosphate (TPhP)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The widespread use of organophosphate esters (OPEs) as flame retardants and plasticizers has led to their ubiquitous presence in the environment.[1][2] Concerns over their potential for bioaccumulation and subsequent ecological and human health impacts necessitate a thorough evaluation of individual OPEs. This guide provides a comparative analysis of the bioaccumulation potential of two such compounds: 4-hexylphenyl diphenyl phosphate (HDPhP) and the more commonly studied triphenyl phosphate (TPhP).

Physicochemical Properties: The Foundation of Bioaccumulation

A molecule's tendency to bioaccumulate is strongly influenced by its physicochemical properties, primarily its lipophilicity (log Kow) and water solubility. High lipophilicity and low water solubility generally correlate with a higher potential for a substance to be taken up and stored in the fatty tissues of organisms.

Property4-hexylphenyl diphenyl phosphate (HDPhP)Triphenyl phosphate (TPhP)References
Molecular Formula C24H27O4PC18H15O4P[3][4]
Molecular Weight 410.4 g/mol 326.28 g/mol [3][5]
Log Kow (octanol-water partition coefficient) 7.6 (predicted)4.59 - 4.6[3][4]
Water Solubility Not available0.7 - 1.9 mg/L[6][7]

As indicated in the table, the predicted log Kow for HDPhP is significantly higher than that of TPhP, suggesting a greater affinity for lipids and, consequently, a higher intrinsic potential for bioaccumulation.

Standardized Assessment of Bioaccumulation in Fish

The internationally recognized standard for assessing the bioaccumulation of chemicals in aquatic organisms is the OECD Test Guideline 305: Bioaccumulation in Fish.[8][9][10] This guideline outlines a comprehensive experimental procedure to determine the bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state.

A typical bioaccumulation study following OECD 305 involves two key phases: uptake and depuration.[9][11]

Step-by-Step Methodology:

  • Acclimation: Fish of a suitable species (e.g., Zebrafish, Rainbow Trout) are acclimated to laboratory conditions.[9]

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a defined period (e.g., 28 days).[10] Water and fish tissue samples are collected at regular intervals to measure the concentration of the test substance.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, uncontaminated water.[9][11] Fish tissue samples continue to be collected to determine the rate at which the substance is eliminated from the body.

  • Analysis: The concentrations of the test substance in water and fish tissue are quantified using appropriate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).

  • BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state. Kinetic BCF values can also be calculated from the uptake and depuration rate constants.

OECD_305_Workflow cluster_acclimation Phase 1: Acclimation cluster_uptake Phase 2: Uptake (e.g., 28 days) cluster_depuration Phase 3: Depuration cluster_analysis Phase 4: Analysis & Calculation Acclimation Acclimate Fish to Test Conditions Exposure Expose Fish to Test Substance in Water Acclimation->Exposure Sampling_Uptake Sample Water and Fish Tissue Periodically Exposure->Sampling_Uptake Transfer Transfer Fish to Clean Water Sampling_Uptake->Transfer Sampling_Depuration Sample Fish Tissue Periodically Transfer->Sampling_Depuration Analysis Analyze Samples (e.g., LC-MS) Sampling_Depuration->Analysis Calculation Calculate BCF (Cf / Cw) Analysis->Calculation

Caption: Experimental workflow for OECD Guideline 305.

Comparative Bioaccumulation Data
CompoundBioconcentration Factor (BCF)IndicationReferences
4-hexylphenyl diphenyl phosphate (HDPhP) Data not available (High potential predicted from log Kow)Likely to be significantly bioaccumulative[3]
Triphenyl phosphate (TPhP) 0.6 - 1743Low to moderate bioaccumulation potential[12]

It is important to note that while TPhP can bioaccumulate in aquatic organisms, it is also readily metabolized.[1][12]

The Role of Metabolism in Bioaccumulation

The extent to which a compound bioaccumulates is not solely dependent on its physicochemical properties but also on the organism's ability to metabolize and excrete it. Rapid metabolism can significantly reduce a chemical's half-life in the body, thereby lowering its net bioaccumulation.

Triphenyl Phosphate (TPhP) Metabolism: TPhP is primarily metabolized in the liver by cytochrome P450 enzymes.[13] The main metabolic pathway involves the cleavage of one of the ester bonds to form diphenyl phosphate (DPhP) and phenol.[13][14] DPhP is more water-soluble and less lipophilic than the parent TPhP, facilitating its excretion from the body.[5] Studies have shown that the rate of TPhP metabolism can be faster in mammals compared to fish.[15] The rapid clearance of TPhP from the liver of fish suggests extensive metabolism.[16]

4-hexylphenyl diphenyl phosphate (HDPhP) Metabolism: Specific metabolic pathways for HDPhP have not been extensively studied. However, it is reasonable to hypothesize that it would undergo a similar initial metabolic step of ester hydrolysis. The presence of the hexyl group may influence the rate and pathway of metabolism. The lipophilic nature of the hexyl group could potentially lead to a slower rate of metabolism and clearance compared to TPhP, which would contribute to a higher bioaccumulation potential.

Metabolism_Comparison cluster_HDPhP 4-hexylphenyl diphenyl phosphate (HDPhP) cluster_TPhP Triphenyl Phosphate (TPhP) HDPhP HDPhP (High Log Kow) Metabolite_H Metabolites (Potentially Slower Clearance) HDPhP->Metabolite_H Metabolism (Hypothesized) Bioaccumulation_H Higher Bioaccumulation Potential Metabolite_H->Bioaccumulation_H TPhP TPhP (Moderate Log Kow) DPHP Diphenyl Phosphate (DPHP) (More Water-Soluble) TPhP->DPHP Metabolism (CYP450s) Excretion Excretion DPHP->Excretion

Caption: Comparative metabolic fates of HDPhP and TPhP.

Conclusion

Based on a comparative analysis of their physicochemical properties and known metabolic pathways, 4-hexylphenyl diphenyl phosphate (HDPhP) is predicted to have a significantly higher bioaccumulation potential than triphenyl phosphate (TPhP) . The higher lipophilicity of HDPhP, indicated by its greater predicted log Kow, is the primary driver for this assessment. While TPhP exhibits some potential for bioaccumulation, its relatively efficient metabolism to the more water-soluble diphenyl phosphate limits its persistence in organisms.

For researchers, scientists, and drug development professionals, this comparison underscores the importance of considering the specific chemical structure of OPEs when evaluating their environmental fate and potential for bioaccumulation. The addition of the hexyl group in HDPhP is a critical structural modification that likely increases its environmental risk profile compared to TPhP. Further experimental studies, following standardized guidelines such as OECD 305, are crucial to definitively quantify the bioconcentration factor of HDPhP and validate this assessment.

References

  • Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD. [Link]

  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement - 26 June 2023. AICIS. [Link]

  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Ibacon. [Link]

  • OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). SFA. [Link]

  • Triphenyl phosphate. MFA Cameo. [Link]

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure. Fraunhofer IME. [Link]

  • Triphenyl phosphate (EHC 111, 1991). Inchem.org. [Link]

  • Bioaccumulation in Fish Test. Fera Science Ltd. [Link]

  • Triphenyl Phosphate | (C6H5)3PO4 | CID 8289. PubChem. [Link]

  • Species-specific metabolism of triphenyl phosphate and its mono-hydroxylated product by human and rat CYP2E1 and the carp ortholog. PubMed. [Link]

  • Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish. PMC. [Link]

  • Triphenyl phosphate-induced pericardial edema is associated with elevated epidermal ionocytes within zebrafish embryos. PMC. [Link]

  • TRIPHENYL PHOSPHATE. Ataman Kimya. [Link]

  • Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish. MDPI. [Link]

  • Triphenyl phosphate. Wikipedia. [Link]

  • Toxicity assessment of organophosphate flame retardant triphenyl phosphate (TPHP) on intestines in mice. ResearchGate. [Link]

  • Exposure to high concentrations of triphenyl phosphate altered functional performance, liver metabolism and intestinal bacterial. ScienceDirect. [Link]

  • Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish. Semantic Scholar. [Link]

  • TPhP exposure disturbs carbohydrate metabolism, lipid metabolism, and the DNA damage repair system in zebrafish liver. PMC. [Link]

  • 4-hexylphenyl diphenyl phosphate (C24H27O4P). PubChemLite. [Link]

  • Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna. PMC. [Link]

  • Biotransformation, Bioaccumulation, and Bioelimination of Triphenyl Phosphate and Its Dominant Metabolite Diphenyl Phosphate In Vivo. ResearchGate. [Link]

  • Assessment of impacts of diphenyl phosphate on groundwater and near-surface environments: Sorption and toxicity. ResearchGate. [Link]

  • Diphenyl Phosphate: Toxicity, Bioaccumulation & Association with Thyroid Function. LECO. [Link]

  • Life Cycle Exposure to Environmentally Relevant Concentrations of Diphenyl Phosphate (DPhP) Inhibits Growth and Energy Metabolism of Zebrafish in a Sex-Specific Manner. PubMed. [Link]

  • Diphenyl Phosphate-Induced Toxicity During Embryonic Development. PMC. [Link]

  • Ethylhexyl diphenyl phosphate (EHDPP) (CAS 1241-94-7). Vermont Department of Health. [Link]

Sources

Benchmarking Alkyl Phosphate Ester Quantification: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Accuracy Crisis in OPE Analysis[1]

Alkyl phosphate esters (APEs) and broader organophosphate esters (OPEs) have replaced polybrominated diphenyl ethers (PBDEs) as the primary flame retardants and plasticizers in global manufacturing. However, their ubiquity presents a paradox for the analytical chemist: the very environment in which we analyze these compounds is often contaminated by them.

Recent inter-laboratory comparison (ILC) studies reveal a disturbing trend: while intra-laboratory precision is often acceptable, inter-laboratory accuracy can vary by >40% for specific analytes like tris(2-butoxyethyl) phosphate (TBOEP). This guide objectively compares the two dominant analytical platforms—GC-MS/MS and LC-MS/MS —and establishes a self-validating protocol to overcome the "blank problem" that plagues OPE quantification.

Comparative Analysis: GC-MS/MS vs. LC-MS/MS[1][2][3][4][5][6][7]

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for OPE analysis is not merely a matter of preference; it is a decision dictated by the physicochemical stability of the target esters.

Performance Data from Inter-Laboratory Trials

Data derived from multi-lab ring trials (e.g., comparisons involving NIST SRM 2585) indicate a clear hierarchy in accuracy for comprehensive OPE panels.

FeatureGC-MS (EI)GC-MS/MSLC-MS/MS (ESI)
Analyte Scope Volatile, non-polar OPEs (e.g., TnBP, TCEP)Volatile to semi-volatile OPEsComprehensive (including polar/labile)
Thermal Stability High Risk: Degradation of chlorinated OPEs (e.g., TCEP) in injector port.Moderate Risk: Lower dwell times help, but degradation persists.Low Risk: Ambient ionization preserves labile species.
Sensitivity (LOD) ng/g rangepg/g rangefg/g to pg/g range
Matrix Effects Lower susceptibilityModerateHigh: Ion suppression is common; requires isotope dilution.
Blank Contamination Low (septum bleed)LowCritical: Mobile phases and tubing often leach OPEs.
ILC Accuracy Score* LowestModerateHighest

*Accuracy Score based on Zeta-scores from international round-robin studies (e.g., Brandsma et al., 2013; Bergh et al., 2012).

The "Thermal Degradation" Trap

A critical failure point in GC-based methods is the thermal decomposition of chlorinated alkyl phosphates.

  • Mechanism: At injector temperatures >250°C, TCEP and TCPP can undergo dehydrohalogenation or rearrangement, leading to poor peak shape and underestimation of concentration.

  • Recommendation: LC-MS/MS is the Gold Standard for thermally labile APEs. If GC must be used, use "Cold On-Column" injection techniques to minimize thermal stress.

Visualizing the Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate instrumentation based on analyte properties and required sensitivity.

AnalyticalDecisionTree Start Start: OPE Analyte Selection VolatilityCheck Is the Analyte Volatile/Semi-Volatile? Start->VolatilityCheck ThermalCheck Is the Analyte Thermally Stable? VolatilityCheck->ThermalCheck Yes LCMS LC-MS/MS (ESI) (Best for TBOEP, TPhP, Chlorinated OPEs) VolatilityCheck->LCMS No (Non-volatile) GCMS GC-MS/MS (Best for TnBP, TiBP) ThermalCheck->GCMS Yes ThermalCheck->LCMS No (Labile) PolarityCheck Is the Analyte Highly Polar? PolarityCheck->GCMS No PolarityCheck->LCMS Yes GCMS->PolarityCheck Verification

Figure 1: Decision matrix for selecting analytical instrumentation based on physicochemical properties of Alkyl Phosphate Esters.

The "Blank Problem": A Self-Validating Protocol

In inter-laboratory comparisons, the largest source of error is not the instrument, but the background. OPEs are present in:

  • HPLC Solvents: Trace contamination in "LC-MS Grade" water.

  • Plastic Tubing: PEEK and PTFE lines can leach plasticizers.

  • Dust: Lab air particulates are rich in OPEs.

Comparison of Background Reduction Strategies
StrategyEffectivenessImplementation Note
Solvent Baking LowIneffective for high-boiling OPEs; concentrates impurities.
Glassware Baking High Bake all glassware at 400°C for 4 hours. Mandatory.
Delay Column Critical Place a C18 column between the pump and injector to separate system background from sample peaks.
Procedural Blanks Mandatory Run 1 blank for every 5 samples. Subtracting blank values is not recommended; eliminate the source instead.

Best Practice Methodology: LC-MS/MS with Isotope Dilution

This protocol is synthesized from the top-performing laboratories in recent ILC studies (e.g., AMAP ring tests).

Experimental Workflow

Step 1: Internal Standard Addition (The Anchor)

  • Action: Spike samples prior to extraction with isotopically labeled surrogates (e.g., d15-TPhP, d27-TnBP).

  • Rationale: Corrects for matrix suppression and extraction losses (typically 20-30% in complex matrices).

Step 2: Extraction (QuEChERS vs. SPE)

  • Recommendation: Use Solid Phase Extraction (SPE) with weak anion exchange (WAX) or HLB cartridges for water/biologicals.

  • Why? QuEChERS is faster but often co-extracts lipids that cause severe ion suppression in LC-MS/MS.

  • Protocol:

    • Condition HLB cartridge (6 mL, 200 mg) with 5 mL MeOH, then 5 mL water.

    • Load sample (pH adjusted to neutral).

    • Wash with 5% MeOH in water (removes salts).

    • Elute with 2 x 4 mL MeOH/Acetonitrile (1:1).

Step 3: Instrumental Analysis (LC-MS/MS)

  • Column: C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

    • Note: Avoid Acetate buffers if possible, as they can suppress ionization of some alkyl phosphates.

  • Contamination Control: Install a "Ghost Trap" or Delay Column between the mixer and the autosampler.

Workflow Visualization

OPE_Workflow Sample Sample (Water/Bio) Spike Spike IS (Deuterated OPEs) Sample->Spike Corrects Loss Extract SPE Extraction (HLB/WAX) Spike->Extract Clean Cleanup (Remove Lipids) Extract->Clean LC LC Separation (Delay Column Active) Clean->LC MS MS/MS Detection (MRM Mode) LC->MS Quantitation MS->Sample QA/QC Check

Figure 2: Optimized workflow for OPE quantification using Isotope Dilution LC-MS/MS.

References

  • Brandsma, S. H., et al. (2013). Challenges in the Analyses of Organophosphate Esters: An Interlaboratory Comparison Study. ResearchGate. Link

  • Bergh, C., et al. (2012). Organophosphate esters in the indoor environment: Variability and inter-laboratory comparison. Journal of Environmental Monitoring.
  • NIST. (2024). Standard Reference Material® 2585: Organic Contaminants in House Dust. National Institute of Standards and Technology.[1] Link

  • BenchChem. (2025). Addressing analytical interferences from other organophosphate esters. Link

  • Environment Canada. (2017). Interlaboratory study of organophosphate ester injection ready test mixtures. Fera Science. Link

Sources

A Senior Application Scientist's Guide to the Validation of MRM Transitions for Alkylphenyl Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the development and validation of robust Multiple Reaction Monitoring (MRM) methods for the quantification of alkylphenyl phosphates (APPs) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alkylphenyl phosphates, a class of organophosphorus compounds, are widely used as flame retardants and plasticizers.[1] Their presence in various environmental and biological matrices necessitates sensitive and selective analytical methods for accurate risk assessment. This document offers a detailed, step-by-step protocol, explains the scientific rationale behind experimental choices, and presents comparative data to guide researchers, scientists, and drug development professionals in establishing reliable and defensible quantitative assays.

Introduction: The Analytical Challenge of Alkylphenyl Phosphates

Alkylphenyl phosphates (APPs) encompass a diverse group of compounds, including triphenyl phosphate (TPP) and tricresyl phosphate (TCP), which are extensively used as alternatives to banned brominated flame retardants.[2] Their widespread use has led to their detection in various environmental compartments and human samples, raising concerns about potential adverse health effects.[1][3] Accurate quantification of these compounds is paramount, and LC-MS/MS operating in MRM mode has become the technique of choice due to its superior sensitivity and selectivity.[4][5]

The Principle of Multiple Reaction Monitoring (MRM)

MRM is a tandem mass spectrometry (MS/MS) technique that provides a high degree of selectivity and sensitivity.[7] The process involves two stages of mass filtering:

  • Q1 (First Quadrupole): Selects a specific precursor ion (typically the protonated molecule, [M+H]⁺) corresponding to the target analyte.

  • Q2 (Collision Cell): The selected precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas.

  • Q3 (Third Quadrupole): Selects a specific, characteristic product ion from the fragments generated in Q2.

The specific precursor-to-product ion transition is a unique signature for the analyte, minimizing interference from co-eluting matrix components.[7] For robust quantification and confirmation, at least two MRM transitions are typically monitored for each analyte.[8][9]

MRM_Principle cluster_source Ion Source cluster_ms Tandem Mass Spectrometer LC_Eluent LC Eluent (Analytes + Matrix) Q1 Q1: Precursor Ion Selection LC_Eluent->Q1 Ionization Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Selected Precursor Ion Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Product Ion

Caption: The principle of MRM for selective analyte detection.

Systematic Validation of MRM Transitions: A Step-by-Step Protocol

This section outlines a systematic workflow for the validation of MRM transitions for APPs. This process ensures the selection of optimal, specific, and robust transitions for quantitative analysis.

Step 1: Analyte Characterization and Precursor Ion Identification

The initial step involves confirming the mass of the parent molecule. This is typically achieved by direct infusion of a standard solution of the target APP into the mass spectrometer and acquiring a full scan mass spectrum.

Experimental Protocol: Precursor Ion Identification

  • Standard Preparation: Prepare a 1 µg/mL solution of the target APP in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the solution directly into the mass spectrometer's ion source at a flow rate of 5-10 µL/min.

  • MS Acquisition: Operate the mass spectrometer in full scan mode to identify the protonated molecule, [M+H]⁺. For APPs, positive electrospray ionization (ESI) is generally effective.[3]

  • Verification: Confirm that the observed monoisotopic mass corresponds to the theoretical mass of the protonated analyte.[10]

Step 2: Product Ion Scanning and Transition Selection

Once the precursor ion is confirmed, the next step is to identify its characteristic fragment ions. This is done using a product ion scan.

Experimental Protocol: Product Ion Scanning

  • MS/MS Mode: Set the mass spectrometer to product ion scan mode.

  • Precursor Selection: In Q1, isolate the m/z of the precursor ion identified in Step 1.

  • Collision Energy Ramp: In Q2, apply a range of collision energies (e.g., 10-50 eV) to induce fragmentation.

  • Product Ion Detection: Scan Q3 to detect all resulting fragment ions.

Expertise & Experience: Selecting the Best Transitions The goal is to select at least two transitions for each analyte: a "quantifier" and a "qualifier".[9]

  • Quantifier Ion: This should be the most intense and stable product ion, as it will provide the best sensitivity for quantification. For many APPs, a common fragmentation pathway involves the loss of an alkyl or phenyl group.[11][12] For example, triphenyl phosphate (TPP, precursor m/z 327.2) often shows a prominent fragment at m/z 152.1.[13]

  • Qualifier Ion: This should be another abundant and specific product ion. The ratio of the qualifier to the quantifier ion signal should be consistent across all standards and samples, providing an additional layer of confirmation.[8]

Avoid selecting product ions that are prone to in-source fragmentation or those that are too low in mass, as they may be less specific. The stability of the fragment ion is crucial; for alkylated APPs, fragmentation often leads to the stable [H4PO4]⁺ ion (m/z 98.98).[12]

Step 3: Collision Energy Optimization

For each selected MRM transition, the collision energy (CE) must be optimized to maximize the product ion signal.

Experimental Protocol: Collision Energy Optimization

  • MRM Mode: Set the instrument to MRM mode and input the selected precursor and product ion m/z values.

  • CE Ramp: While infusing the standard solution, perform an automated CE optimization experiment. This involves acquiring data while the instrument systematically ramps the CE voltage over a defined range (e.g., 5-60 eV).

  • Optimal CE Selection: The CE value that produces the maximum intensity for the product ion is selected as the optimal CE for that transition.

MRM_Validation_Workflow A Step 1: Analyte Infusion & Full Scan Analysis B Identify Precursor Ion (e.g., [M+H]⁺) A->B C Step 2: Product Ion Scan (Varying Collision Energy) B->C D Identify Potential Product Ions C->D E Select Quantifier & Qualifier Transitions D->E F Step 3: Collision Energy Optimization for each transition E->F Most Intense & Specific Ions G Determine Optimal CE for Maximum Signal F->G H Step 4: LC Method Development & Specificity Check G->H I Step 5: Full Method Validation H->I

Sources

Safety Operating Guide

4-hexylphenyl diphenyl phosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 4-Hexylphenyl Diphenyl Phosphate Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Summary: Critical Safety & Compliance Directive

Do NOT dispose of 4-hexylphenyl diphenyl phosphate down the drain. [1]

This compound belongs to the class of aryl phosphate esters , which are potent aquatic toxins and potential endocrine disruptors. Improper disposal poses severe long-term environmental risks and violates federal (RCRA) and international (EU REACH) regulations.[1]

Immediate Action Plan:

  • Segregate: Isolate from oxidizers and water sources immediately.[1]

  • Label: Mark all waste containers as "Hazardous Waste - Toxic to Aquatic Life."

  • Incinerate: The only validated disposal method is high-temperature incineration via a licensed chemical waste contractor.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the specific physicochemical properties that dictate the disposal logic.

PropertyDataRelevance to Disposal
Chemical Name 4-Hexylphenyl diphenyl phosphateOfficial shipping/manifest name.
CAS Number 64532-96-3 (Primary)Required for waste manifesting.[1]
Physical State Viscous LiquidRequires leak-proof secondary containment.[1]
Flash Point > 200°C (Estimated)Combustible but not flammable; safe for standard solvent waste streams.[1]
Aquatic Toxicity Category 1 (Acute & Chronic) Zero-discharge policy applies.[1]
Reactivity Stable; Incompatible with strong oxidizersKeep away from nitric/perchloric acid waste.

Scientific Insight: The lipophilic nature of the hexyl chain increases this compound's bioaccumulation potential in aquatic organisms compared to simple triphenyl phosphate. This makes "dilution" an ineffective and illegal strategy.[1]

Disposal Decision Framework

The following flowchart illustrates the logical decision-making process for disposing of 4-hexylphenyl diphenyl phosphate in various experimental states.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck LiquidPure Pure Liquid / Stock StateCheck->LiquidPure LiquidSoln Dissolved in Solvent StateCheck->LiquidSoln SolidWaste Contaminated Solids (Gloves, Wipes, Pipettes) StateCheck->SolidWaste StreamA Stream A: Non-Halogenated Organic Waste LiquidPure->StreamA Dissolve in Acetone/EtOH SolventCheck Is Solvent Halogenated? LiquidSoln->SolventCheck StreamC Stream C: Solid Hazardous Waste (Incineration Only) SolidWaste->StreamC SolventCheck->StreamA No (MeOH, DMSO, Acetone) StreamB Stream B: Halogenated Organic Waste SolventCheck->StreamB Yes (DCM, Chloroform)

Figure 1: Waste stream segregation logic for aryl phosphate esters.[1] Correct segregation minimizes disposal costs and prevents cross-contamination.

Detailed Disposal Protocols

Protocol A: Liquid Waste Disposal

Objective: Prepare liquid waste for high-temperature incineration.

  • Solvent Compatibility: 4-hexylphenyl diphenyl phosphate is soluble in organic solvents (acetone, methanol, dichloromethane).[1] It is insoluble in water.[1][2]

  • Dilution for Transfer: If you have a small amount of pure viscous liquid, dissolve it in a minimal amount of acetone or ethanol to facilitate transfer into the waste container.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid PVC if using aggressive solvents like THF.[1]

  • Labeling:

    • Primary Constituent: The solvent (e.g., "Acetone Waste").[1]

    • Contaminant: "Contains 4-hexylphenyl diphenyl phosphate (<1%)."[1][3][4]

    • Hazard Checkbox: Mark "Toxic" and "Environmental Hazard."[1]

Protocol B: Solid Waste (Contaminated Debris)

Objective: Prevent leaching from landfills.

  • Collection: Place all contaminated pipette tips, weigh boats, gloves (Nitrile recommended), and absorbent pads into a clear, heavy-duty polyethylene hazardous waste bag (minimum 4 mil thickness).[1]

  • Double Bagging: If the debris is wet or saturated, double-bag to prevent leakage during transport.[1]

  • Tagging: Attach a hazardous waste tag explicitly stating: "Debris contaminated with Aryl Phosphate Esters - DO NOT LANDFILL - INCINERATE ONLY."

Protocol C: Empty Container Management

Objective: Render the original container "RCRA Empty."

  • Triple Rinse:

    • Rinse 1: Add solvent (acetone/ethanol) to 10% volume.[1] Shake vigorously. Pour rinsate into Liquid Waste Stream A .

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

  • Defacing: Cross out the original label. Mark as "Triple Rinsed - Empty."[1][5]

  • Disposal: The rinsed container can now be discarded as standard glass/plastic trash, unless local facility rules require all chemical bottles to be treated as waste.

Spill Management & Emergency Response

In the event of a spill, speed is essential to prevent the compound from reaching floor drains.

Spill Response Workflow:

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Use Sand/Vermiculite Dikes) PPE->Contain Absorb 4. Absorption (Do NOT use water) Contain->Absorb Cleanup 5. Collection (Scoop into HazWaste Pail) Absorb->Cleanup Decon 6. Decontamination (Soap/Water Wash of Area) Cleanup->Decon

Figure 2: Emergency spill response protocol.[1] Note the prohibition of water during the initial absorption phase to prevent aquatic runoff.

Critical Note: Do not use combustible materials (sawdust) for absorption if the phosphate is mixed with oxidizers.[1] Use inert clay, sand, or vermiculite.[1]

Regulatory & Logistics Information

When preparing the waste manifest for your Environmental Health & Safety (EHS) team or external contractor, use the following classifications.

Regulatory BodyClassification CodeDescription
US DOT UN 3082 Environmentally hazardous substance, liquid, n.o.s.[1] (Contains Aryl Phosphate)
Hazard Class 9 Miscellaneous Hazardous Material
Packing Group III Minor Danger (Standard containment)
RCRA Status Not Listed (P/U) However, it is a Characteristic Waste if mixed with ignitable solvents (D001) or toxic solvents (D019-D043).[1]
Marine Pollutant YES Must be marked on shipping papers if >5L per container.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 112292: 4-Hexylphenyl diphenyl phosphate.[1] PubChem.[1][3][4][6][7] Available at: [Link][1]

  • Environment Agency (UK). Environmental risk evaluation report: 2-Ethylhexyl diphenyl phosphate (CAS no.[1] 1241-94-7).[1] (Used as surrogate data for alkyl aryl phosphate class toxicity).[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals and Chemical Waste. RCRA Regulations.[1] Available at: [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.